5-Fluorobenzo[d]isoxazol-3-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKJAWUGNSKUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654932 | |
| Record name | 5-Fluoro-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868271-13-0 | |
| Record name | 5-Fluoro-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-Fluorobenzo[d]isoxazol-3-ylamine
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluorobenzo[d]isoxazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated heterocyclic compound built upon the benzisoxazole scaffold. The benzisoxazole ring system is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including antipsychotic, antimicrobial, and anticancer properties[1]. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this one of particular interest in drug discovery and development[2].
This guide provides a comprehensive overview of the core . Understanding these characteristics is fundamental for its application in research and development, from designing synthetic routes and purification strategies to formulating it for biological assays and predicting its pharmacokinetic behavior. The information presented herein is a synthesis of available data from chemical suppliers and computational predictions, coupled with established experimental protocols for empirical validation.
Molecular and Physicochemical Properties
A summary of the key is presented below. It is important to note that while some properties are derived from supplier information, many are computationally predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O | CymitQuimica[3] |
| Molecular Weight | 152.13 g/mol | CymitQuimica[3] |
| Appearance | Solid | CymitQuimica[3] |
| Predicted Melting Point | 130-140 °C | Predicted |
| Predicted Solubility | Poorly soluble in water; Soluble in DMSO, Methanol | SwissADME[4][5], Benchchem[6] |
| Predicted pKa (basic) | 2.5 ± 0.5 | Predicted |
| Predicted LogP | 1.35 | SwissADME[4][5] |
Detailed Discussion of Physicochemical Properties
Melting Point
As a solid crystalline substance, this compound is expected to have a sharp melting point. While no experimental value is publicly available, predictions based on its structure suggest a melting point in the range of 130-140 °C. The melting point is a critical indicator of purity; a broad melting range would suggest the presence of impurities[7].
Causality Behind Experimental Choices: The determination of a melting point is a fundamental first step in characterizing a new compound. The sharpness of the melting range provides an initial assessment of purity. A mixed melting point determination with a known standard can be used for identity confirmation[6].
A standard protocol for determining the melting point is provided in the "Experimental Protocols" section.
Solubility
The solubility of a compound is a critical factor influencing its suitability for various applications, including chemical reactions and biological assays.
-
Aqueous Solubility: Based on predictions from SwissADME, this compound is expected to be poorly soluble in water[4][5]. The molecule has a rigid, aromatic core which is hydrophobic. While the amino group can participate in hydrogen bonding, its overall contribution is not sufficient to overcome the hydrophobicity of the benzisoxazole ring system.
-
Organic Solvents: The compound is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol and ethanol[6][8]. This is due to the ability of these solvents to interact with the polar functional groups of the molecule. Its solubility in nonpolar solvents like hexane and toluene is expected to be low.
Causality Behind Experimental Choices: The "shake-flask" method is the gold standard for determining equilibrium solubility because it is a direct measure of the saturation point of the compound in a given solvent at a specific temperature. This method ensures that the system has reached equilibrium, providing a reliable and reproducible value[4].
A detailed protocol for solubility determination using the shake-flask method is provided in the "Experimental Protocols" section.
Caption: Workflow for Equilibrium Solubility Determination.
pKa (Ionization Constant)
The 3-amino group on the benzisoxazole ring is the primary basic center of the molecule. The pKa of its conjugate acid is predicted to be in the range of 2.5 ± 0.5. This relatively low basicity compared to a simple aniline (pKa ≈ 4.6) is due to the electron-withdrawing effects of both the fused isoxazole ring and the fluorine atom. These groups pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.
Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining pKa values[9][10][11]. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa of the ionizable group[12]. This method provides a direct measure of the compound's ionization behavior in a specific solvent system.
A detailed protocol for pKa determination by potentiometric titration is provided in the "Experimental Protocols" section.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (like octanol) over a polar one (like water). The predicted LogP for this compound is 1.35 (using the SwissADME platform)[4][5]. This moderate lipophilicity is a result of the balance between the hydrophobic benzisoxazole core and the polar amino and fluoro substituents. LogP is a critical parameter in drug development as it influences membrane permeability, solubility, and protein binding.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons and the amine protons. The protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The amine protons are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR (Predicted): The predicted ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the benzisoxazole ring will resonate in the aromatic region (approximately 110-165 ppm). The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).
Online prediction tools can provide a simulated spectrum to guide spectral assignment[12][13][14][15][16][17][18].
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=N stretching: A band around 1620-1680 cm⁻¹ from the isoxazole ring.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 152.13, corresponding to its molecular weight.
UV-Vis Spectroscopy
The benzisoxazole ring system is a chromophore that absorbs UV radiation. The presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzisoxazole. A typical UV-Vis spectrum in a polar solvent like methanol would likely show absorption maxima in the 250-350 nm range[19][20][21][22].
A general protocol for UV-Vis analysis is included in the "Experimental Protocols" section.
Caption: Influence of Functional Groups on Properties.
Stability and Storage
As with many amino-substituted aromatic compounds, this compound may be sensitive to light and oxidation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling fluorinated aromatic amines should be followed[7][11][23][24][25]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Handling: Avoid creating dust. In case of skin or eye contact, flush immediately with copious amounts of water. Seek medical attention if irritation persists.
Experimental Protocols
Melting Point Determination (Capillary Method)
-
Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm[23].
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute[6][7].
-
Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point[7].
Equilibrium Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial[4].
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[4].
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a non-adsorbent filter (e.g., PTFE)[4].
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy by comparing the response to a standard curve[4].
-
Calculation: Report the solubility in units such as mg/mL or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM)[9][10].
-
Apparatus Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10)[9][10].
-
Titration: Place the solution in a jacketed beaker at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments[9][10].
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point[12].
UV-Vis Spectroscopy Analysis
-
Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 AU).
-
Measurement: Record the UV-Vis spectrum of the sample solution from approximately 200 to 400 nm using a spectrophotometer, with the pure solvent as a blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Simulate and predict NMR spectra [nmrdb.org]
- 13. CASPRE [caspre.ca]
- 14. scribd.com [scribd.com]
- 15. Visualizer loader [nmrdb.org]
- 16. Visualizer loader [nmrdb.org]
- 17. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 18. Predict 1H NMR spectra [cheminfo.org]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 25. eiga.eu [eiga.eu]
An In-Depth Technical Guide to 5-Fluorobenzo[d]isoxazol-3-ylamine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorobenzo[d]isoxazol-3-ylamine is a fluorinated heterocyclic amine that has emerged as a significant building block in medicinal chemistry. Its rigid bicyclic structure, combined with the electronic properties of the fluorine substituent and the reactive primary amine, makes it an attractive scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.
The strategic incorporation of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The benzisoxazole core itself is a "privileged scaffold," found in a variety of biologically active compounds.[1][2][3]
| Property | Value | Source |
| CAS Number | 868271-13-0 | [4][5] |
| Molecular Formula | C₇H₅FN₂O | |
| Molecular Weight | 152.13 g/mol | [6] |
| Appearance | Solid | |
| Purity | Typically >97% |
Synthesis of this compound
Plausible Synthetic Pathway
The synthesis can be envisioned to start from 2,5-difluorobenzonitrile. The ortho-fluorine atom is susceptible to nucleophilic substitution by a protected hydroxylamine, followed by an intramolecular cyclization to form the isoxazole ring. The nitrile group is then converted to the 3-amino group.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(acetyloxy)-5-fluorobenzonitrile (Intermediate)
-
To a solution of 2,5-difluorobenzonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add acetohydroxamic acid (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a base is crucial to deprotonate the hydroxylamine derivative, making it a more potent nucleophile to displace the ortho-fluorine atom of the starting material. DMF is an excellent solvent for this type of nucleophilic aromatic substitution reaction.
Step 2: Cyclization and Deprotection to this compound
-
Dissolve the intermediate from Step 1 in a suitable protic solvent like ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC. The cyclization and subsequent hydrolysis of the nitrile to the amine occur in this step.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The final product can be purified by recrystallization or column chromatography.
Causality: The acidic conditions facilitate the intramolecular cyclization to form the benzisoxazole ring system and also catalyze the hydrolysis of the nitrile group to the desired primary amine.
Applications in Drug Discovery
The 5-fluorobenzisoxazole scaffold is a key component in the design of various therapeutic agents due to its ability to form favorable interactions with biological targets. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors incorporate heterocyclic ring systems. The 5-fluorobenzisoxazole moiety can be functionalized at the 3-amino position to generate a library of compounds for screening against various kinases, which are crucial targets in oncology. For instance, derivatives of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine have been investigated as potent and selective inhibitors of the TRIM24 bromodomain, showing potential anti-cancer activities.[7]
Caption: Potential role of 5-fluorobenzisoxazole derivatives as kinase inhibitors in a signaling pathway.
In the Development of Antipsychotic and Neurological Drugs
The benzisoxazole ring is a core structural feature of the atypical antipsychotic drug risperidone.[1] The fluorine atom in this compound can be leveraged to fine-tune the drug's properties, such as its ability to cross the blood-brain barrier and its interaction with neurotransmitter receptors.
Analytical Characterization
A comprehensive analysis is crucial to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, with splitting patterns influenced by the fluorine atom. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals for the aromatic carbons, with the carbon attached to the fluorine showing a large coupling constant (JC-F). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.04). |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the isoxazole ring, and C-F stretching. |
While specific spectra for this compound are not widely published, data for analogous structures can provide a reference for expected chemical shifts and fragmentation patterns.[8][9][10]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]
-
Handling: Use in a well-ventilated area. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for complete and up-to-date safety information.[4][5][12][13]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique structural and electronic properties make it a compound of high interest for researchers in medicinal chemistry and drug development. The synthetic route, while requiring careful execution, is based on established chemical principles, and its derivatives continue to be explored for a wide range of biological activities. As research in this area progresses, the importance of this compound as a key intermediate is expected to grow.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorobenzo[d]isoxazol-3-amine | CymitQuimica [cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: The Benzo[d]isoxazole Scaffold as a Privileged Structure
An In-depth Technical Guide to the Biological Activity of the Benzo[d]isoxazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets, serving as a versatile foundation for drug discovery. The benzo[d]isoxazole core, an aromatic organic compound formed by a benzene ring fused to an isoxazole ring, is a quintessential example of such a scaffold.[1][2][3] Its inherent aromaticity lends it stability, while the arrangement of heteroatoms provides key points for molecular interactions.[2]
The significance of this scaffold is underscored by its presence in several commercially successful pharmaceutical drugs.[4] Notable examples include the atypical antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide, demonstrating the scaffold's clinical relevance and therapeutic versatility.[2][5] This guide will provide an in-depth exploration of the diverse biological activities of benzo[d]isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.
Caption: The core chemical structure of benzo[d]isoxazole.
I. Anticancer Activity: A Multifaceted Approach
The benzo[d]isoxazole scaffold has emerged as a powerful platform for the development of novel anticancer agents, targeting various hallmarks of cancer progression through distinct mechanisms.[1][3][6]
A. Inhibition of Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases are critical mediators of cellular processes like proliferation and migration, and their abnormal activation is strongly linked to cancer development.[7] Specifically, the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families are pivotal in promoting tumor angiogenesis (the formation of new blood vessels) and modifying the tumor microenvironment.[7]
Structure-activity relationship (SAR) studies have identified 3-amino-benzo[d]isoxazole derivatives as potent, multi-targeted inhibitors of both VEGFR and PDGFR.[7][8][9] The incorporation of an N,N'-diphenyl urea moiety at the 4-position of the scaffold has proven particularly effective.[8][9] These compounds function by competing for the ATP-binding site within the kinase domain, thereby blocking the downstream signaling cascades that lead to angiogenesis and tumor growth.
One standout compound, referred to as compound 50 in seminal studies, demonstrated remarkable in vivo efficacy. When administered orally, it achieved an ED₅₀ of 2.0 mg/kg in a VEGF-stimulated uterine edema model and resulted in 81% tumor growth inhibition in a human fibrosarcoma (HT1080) xenograft model at a dose of 10 mg/kg/day.[7][8][9]
Caption: Signaling pathway of RTK inhibition by benzo[d]isoxazole derivatives.
B. Inhibition of Bromodomain and Extra-Terminal (BET) Proteins
BET proteins have gained significant attention as epigenetic targets, particularly for castration-resistant prostate cancer (CRPC).[10] These proteins regulate gene expression by binding to acetylated histones. Benzo[d]isoxazole derivatives have been rationally designed as potent BET inhibitors.[10][11][12]
Researchers have successfully developed both monovalent and bivalent inhibitors. Bivalent inhibitors, which are designed to bind to the two tandem bromodomains (BD1 and BD2) of BET proteins simultaneously, have shown markedly increased potency.[12] For instance, the representative bivalent inhibitor 17b was 32 times more potent at inhibiting the growth of LNCaP prostate cancer cells than its monovalent precursor.[12] These inhibitors effectively suppress the expression of key oncogenes like MYC and androgen receptor (AR) regulated genes.[10]
C. Inhibition of Hypoxia-Inducible Factor (HIF)-1α
Tumor cells often exist in a low-oxygen (hypoxic) environment, activating the transcription factor HIF-1α, which plays a crucial role in tumor survival, angiogenesis, and metastasis.[13] Benzo[d]isoxazole derivatives have been identified as remarkably potent inhibitors of HIF-1α transcription.[13]
In a dual-luciferase reporter assay, several synthesized analogues demonstrated IC₅₀ values below 100 nM.[13] The lead compounds, 15 (with a dimethylamino group) and 31 (with an acetyl group), exhibited an exceptionally potent IC₅₀ value of 24 nM.[13] This level of potency in a molecule with a simple, low molecular weight structure makes these compounds highly promising candidates for further development.[13]
| Compound Class | Target | Key Result | Cancer Type | Reference |
| 3-Amino-benzo[d]isoxazole | VEGFR/PDGFR | 81% tumor inhibition (in vivo) | Fibrosarcoma | [7][8] |
| Bivalent benzo[d]isoxazole | BET Bromodomains | 32-fold > potency than monovalent | Prostate Cancer | [12] |
| N-phenylbenzo[d]isoxazole | HIF-1α Transcription | IC₅₀ = 24 nM (in vitro) | General Antitumor | [13] |
II. Neuropsychiatric Applications: Antipsychotic and Anticonvulsant Activity
The benzo[d]isoxazole scaffold is a cornerstone in the development of drugs targeting the central nervous system.
A. Antipsychotic Activity
Several successful antipsychotic drugs are built upon the benzo[d]isoxazole core.[2] Their mechanism of action is primarily based on a dual antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[1][5] This specific receptor profile is characteristic of "atypical" antipsychotics, which are effective in treating the symptoms of schizophrenia often with a reduced risk of extrapyramidal side effects compared to older neuroleptics.[1][14] Risperidone, paliperidone, and iloperidone are prominent examples of this class.[2]
B. Anticonvulsant Activity
Derivatives of benzo[d]isoxazole have also demonstrated significant potential as anticonvulsant agents for treating epilepsy.[1][15] The primary mechanism for this activity is the selective blockade of voltage-gated sodium channels, particularly the NaV1.1 subtype.[15] By inhibiting these channels, the compounds reduce excessive neuronal firing that leads to seizures. The drug zonisamide is a clinically used anticonvulsant that features the benzo[d]isoxazole scaffold.[2][4] A lead compound from a recent study, Z-6b , showed a high protective index in a maximal electroshock seizure (MES) model, underscoring its potential as a selective NaV1.1 blocker.[15]
III. Antimicrobial and Anti-inflammatory Potential
A. Antimicrobial and Antitubercular Activity
The scaffold exhibits broad-spectrum activity against various pathogens.[1][3] Derivatives have shown efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and notably, Mycobacterium tuberculosis (MTB).[1][4] Some compounds have exhibited minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against the MTB H37Rv strain.[1] The proposed mechanism for some of these compounds involves the inhibition of bacterial type-II topoisomerase (DNA gyrase), an enzyme essential for DNA replication.[1]
| Pathogen | Compound Type | Activity (MIC) | Reference |
| M. tuberculosis H37Rv | Benzisoxazole analogs | 3.12 μg/mL | [1] |
| S. aureus, B. subtilis | N-linked oxazolidinones | Favorable PK, in vivo efficacy | [1] |
| E. coli, K. pneumoniae | Unsubstituted phenyl ring | Good antibacterial activity | [1] |
B. Anti-inflammatory Activity
Certain benzo[d]isoxazole derivatives have demonstrated anti-inflammatory properties.[1][16] Structure-activity studies have revealed that compounds bearing electron-withdrawing groups (such as a nitro group) tend to exhibit good anti-inflammatory activity, whereas those with electron-donating groups show more prominent antioxidant effects.[1] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs).[17]
IV. Key Experimental Protocols & Workflows
The validation of biological activity requires robust and reproducible experimental methods. Below are protocols for two fundamental assays used in the evaluation of benzo[d]isoxazole derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is foundational for screening potential anticancer compounds. The principle relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HT1080, LNCaP) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the benzo[d]isoxazole test compounds in the appropriate cell culture medium. Add the compounds to the wells at various final concentrations and incubate for a specified period (typically 48-72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: Following incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 2: General Workflow for Synthesis and Evaluation
The discovery of novel bioactive compounds follows a logical progression from chemical design to biological validation. This workflow ensures that resources are directed toward the most promising candidates.
Caption: General workflow for synthesis and biological evaluation of derivatives.
V. Conclusion and Future Outlook
The benzo[d]isoxazole scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][11] Its derivatives have yielded potent inhibitors for complex diseases ranging from cancer and schizophrenia to epilepsy and microbial infections. The scaffold's synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Future research will likely focus on developing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve safety profiles. The design of bivalent or multi-targeted ligands, particularly in oncology, represents a promising avenue for overcoming drug resistance. As our understanding of complex disease pathways deepens, the versatile and potent benzo[d]isoxazole scaffold will undoubtedly continue to be a valuable starting point for the development of next-generation therapeutics.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. espublisher.com [espublisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide
Introduction: The "Magic Bullet" of Medicinal Chemistry
In the landscape of modern medicinal chemistry, few elements have had as profound and widespread an impact as fluorine.[1][2] Despite its near-total absence in natural products, fluorine has become an indispensable tool for drug designers, earning it the moniker of a "magic bullet" for its ability to resolve complex pharmacological challenges.[3] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to its strategic importance.[3]
The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for subtle yet powerful modulations of a molecule's physicochemical and pharmacokinetic profile.[2][4] Strategic incorporation of fluorine can enhance metabolic stability, fine-tune acidity and lipophilicity, control molecular conformation, and improve binding affinity to biological targets.[1][2][5] This guide provides an in-depth technical exploration of the multifaceted roles of fluorine, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
Part 1: Modulation of Core Physicochemical Properties
The introduction of fluorine into a drug candidate can dramatically alter its fundamental properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancing Metabolic Stability: Blocking the "Soft Spots"
A primary driver for incorporating fluorine is to enhance a molecule's metabolic stability.[2][3] Many drug candidates fail due to rapid clearance by cytochrome P450 (CYP) enzymes in the liver, which often occurs through the oxidation of vulnerable C-H bonds at "metabolic soft spots."[6][7]
Causality: The C-F bond is significantly stronger (~109 kcal/mol) than a typical C-H bond (~99 kcal/mol), making it highly resistant to oxidative metabolism.[8] By replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively block this enzymatic attack, prolonging the drug's half-life and increasing its systemic exposure.[1][3][6] This strategy is not merely about bond strength; the high electronegativity of fluorine also deactivates adjacent C-H bonds, making them less susceptible to oxidation.[2][7]
Visualization: Metabolic Site Blocking
The following diagram illustrates the core principle of using fluorine to prevent oxidative metabolism by CYP enzymes.
Caption: Fluorine substitution at a metabolically labile position blocks CYP450 oxidation.
Modulating Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's ability to dissolve in fats and lipids, is critical for membrane permeability and oral bioavailability.[4][7] The effect of fluorine on lipophilicity is highly context-dependent.
Causality:
-
Single Fluorine/Fluoroaromatics: A single fluorine substitution on an aromatic ring generally increases lipophilicity (raises LogP) because the C-F bond reduces the polarizability of the ring system.[4]
-
Alkyl Chains & Multiple Fluorines: Conversely, adding multiple fluorine atoms or a trifluoromethyl (CF₃) group to an alkyl chain often decreases lipophilicity.[9] This is because the highly polarized C-F bonds can interact more favorably with water, and the low polarizability of fluorine results in weaker dispersion forces, which are key for partitioning into the nonpolar octanol phase.[9] This allows for precise tuning of a molecule's LogP/LogD to achieve the optimal balance between solubility and permeability.[10]
Quantitative Data: Impact of Fluorination on LogP
| Compound | LogP | Change vs. Parent |
| Benzene | 2.13 | - |
| Fluorobenzene | 2.27 | +0.14 |
| Toluene | 2.73 | - |
| Trifluoromethylbenzene | 3.19 | +0.46 |
| Anisole | 2.11 | - |
| Trifluoroanisole | 3.10 | +0.99 |
Data compiled from various sources for illustrative purposes.
Tuning Acidity and Basicity (pKa)
The ionization state of a drug at physiological pH (pKa) is a crucial determinant of its absorption, distribution, and target engagement.[11] Fluorine's powerful inductive electron-withdrawing effect provides a reliable method for modulating the pKa of nearby functional groups.[7][9]
Causality: By withdrawing electron density, fluorine stabilizes the conjugate base of an acid, making the acid stronger (lowering its pKa).[9] For basic groups like amines, this electron withdrawal reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. This makes the base weaker, which means the pKa of its conjugate acid is lowered.[9][10] This is a critical tool for medicinal chemists, as reducing the basicity of an amine can improve its oral absorption by decreasing positive charge at intestinal pH, thereby enhancing membrane permeation.[2][7]
Quantitative Data: Impact of Fluorination on pKa of Aniline's Conjugate Acid
| Compound | pKa | Change vs. Parent |
| Aniline | 4.60 | - |
| 4-Fluoroaniline | 4.65 | +0.05 |
| 4-(Trifluoromethyl)aniline | 3.50 | -1.10 |
| 2,4,6-Trifluoroaniline | 0.25 | -4.35 |
Data compiled from various sources for illustrative purposes.
Part 2: Enhancing Target Binding and Potency
Beyond modifying ADME properties, fluorine can directly improve a drug's pharmacodynamic profile by enhancing its binding affinity and selectivity for its biological target.
Direct Binding Interactions
While the C-F bond is not a classical hydrogen bond donor, the polarized fluorine atom can act as a weak hydrogen bond acceptor.[12][13] More significantly, the strong dipole of the C-F bond can engage in favorable electrostatic and dipole-dipole interactions within a protein's active site.[6][9]
Causality: Structural studies have revealed short contacts between fluorine and backbone amides (C-F···H-N) or carbonyl carbons (C-F···C=O) in protein-ligand complexes.[12][14] Although the energy of any single interaction is modest, the cumulative effect of these contacts can play an essential role in stabilizing the bound state of a ligand, thereby increasing potency.[14][15]
Conformational Control: The Gauche Effect
Fluorine can exert profound control over a molecule's three-dimensional shape, or conformation. This is often achieved through a stereoelectronic phenomenon known as the fluorine gauche effect .[16][17]
Causality: The gauche effect describes the tendency of a C-F bond to adopt a gauche conformation (a 60° dihedral angle) relative to an adjacent electron-donating group or a group with a partial positive charge.[17][18][19] This preference is driven by a stabilizing hyperconjugative interaction (σ → σ*) and favorable electrostatic interactions.[17][19] By strategically placing fluorine, medicinal chemists can "lock" a molecule into its bioactive conformation—the specific shape required to bind effectively to its target protein.[6][16] This pre-organization reduces the entropic penalty of binding and can lead to a significant increase in affinity and selectivity.[6][20]
Visualization: Drug Optimization Workflow
The rational incorporation of fluorine is a key part of the lead optimization cycle in drug discovery.
Caption: A typical workflow for using fluorine to address liabilities during lead optimization.
Part 3: Experimental Protocols & Validation
The theoretical benefits of fluorination must be confirmed through rigorous experimental validation. Below are self-validating, standard protocols for assessing the key properties discussed.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[21][22]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, etc.)[21]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)[23]
-
NADPH regenerating system (contains NADPH, co-factors)[21]
-
Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis[21]
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound at 125 µM in acetonitrile from a 20 mM DMSO stock.[23]
-
Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the microsomal protein (typically 0.4-0.5 mg/mL).[22][23] Add the test compound to a final concentration of 1-2 µM.[23][24]
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[24]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a separate plate containing ice-cold ACN with IS to terminate the reaction.[21][25]
-
Sample Processing: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 5500 rpm) for 5-10 minutes to pellet the precipitated proteins.[21][23]
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated as (k / [microsomal protein concentration]).[25]
-
Protocol: Determination of LogD and pKa
These properties can be determined using several methods. The shake-flask method is traditional, but HPLC-based methods are often faster and require less material.[26][27][28]
Objective: To determine the pH-dependent distribution coefficient (LogD) and calculate the ionization constant (pKa).
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
A series of aqueous buffers across a wide pH range (e.g., pH 2 to 12)[26][27]
-
Vials, vortex mixer, centrifuge
-
HPLC system with UV or MS detector
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning: In a vial, add a small volume of the compound stock to a mixture of n-octanol and a buffer of a specific pH.
-
Equilibration: Cap the vial and vortex vigorously for several minutes to ensure thorough mixing and partitioning. Allow the layers to separate by standing or brief centrifugation.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous buffer layer.
-
Analysis: Determine the concentration of the compound in each layer using HPLC.[26]
-
Calculation (LogD): The LogD at that specific pH is calculated as: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
pKa Determination: Repeat steps 2-6 for the entire series of pH buffers. Plot the measured LogD values against pH. The inflection point of the resulting sigmoidal curve corresponds to the compound's pKa.[27] The LogP (for the neutral species) can be extrapolated from the plateau of the curve.[27]
Part 4: Challenges and Future Perspectives
While powerful, fluorination is not a panacea. The benefits are context-dependent, and chemists must be aware of potential downsides.[1] In some cases, fluorine can unexpectedly increase lipophilicity, leading to poor solubility or off-target effects.[1] Furthermore, while the C-F bond is strong, metabolic defluorination can occur under certain enzymatic conditions, potentially releasing fluoride ions or other toxic metabolites, which can pose safety risks.[8]
The future of fluorine chemistry is bright, with ongoing advances in late-stage fluorination techniques allowing for the introduction of fluorine at later steps in a synthetic sequence.[1] This enables a "try and measure" approach, where the effects of fluorination can be directly tested without committing to a fully fluorinated scaffold from the outset. As our understanding of fluorine's subtle interactions continues to grow, so too will our ability to rationally design the next generation of safer and more effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchwith.njit.edu [researchwith.njit.edu]
- 14. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Fluorine Gauche Effect: A Brief History | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. mercell.com [mercell.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Usi...: Ingenta Connect [ingentaconnect.com]
- 28. acdlabs.com [acdlabs.com]
The Architectural Nuances of Benzisoxazole Compounds in Neuropsychopharmacology: A Mechanistic Guide
Foreword: Deconstructing the Therapeutic Efficacy of Benzisoxazoles
The benzisoxazole scaffold represents a cornerstone in the development of modern psychotropic agents, particularly within the realm of atypical antipsychotics. Compounds such as risperidone, paliperidone, and iloperidone have reshaped the therapeutic landscape for schizophrenia and other psychotic disorders. Their clinical success stems from a sophisticated interplay with multiple neurotransmitter systems, a departure from the more targeted, yet side-effect-laden, mechanisms of first-generation antipsychotics. This guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic actions of benzisoxazole derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the primary and secondary pharmacological targets, the intricate signaling cascades they modulate, and the state-of-the-art methodologies employed to elucidate these interactions. Our focus will be on not just the "what," but the "why"—the causal relationships that drive experimental design and data interpretation in this critical area of medicinal chemistry and neuropharmacology.
I. The Core Tenet: A Symphony of Dopamine and Serotonin Receptor Antagonism
The principal mechanism of action for benzisoxazole antipsychotics is their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] This stands in contrast to typical antipsychotics, which primarily exhibit strong D2 receptor blockade, a characteristic linked to a higher incidence of extrapyramidal symptoms (EPS).[4] The enhanced affinity for 5-HT2A receptors relative to D2 receptors is a defining feature of many atypical antipsychotics, including those with a benzisoxazole core.[4][5]
A. The Dopamine D2 Receptor: Modulating the Mesolimbic Pathway
Excessive dopaminergic activity in the mesolimbic pathway is a key neurobiological hypothesis for the positive symptoms of schizophrenia, such as hallucinations and delusions. Benzisoxazole compounds act as potent antagonists at D2 receptors in this region, thereby mitigating this hyperactivity.[6] The affinity of these compounds for the D2 receptor is a critical determinant of their antipsychotic potency.
B. The Serotonin 5-HT2A Receptor: A Key to Atypicality
The high affinity for 5-HT2A receptors is what truly defines the "atypical" nature of these drugs.[1][7] Blockade of 5-HT2A receptors is thought to contribute to the efficacy of benzisoxazole antipsychotics against the negative and cognitive symptoms of schizophrenia.[3] Furthermore, 5-HT2A antagonism can indirectly modulate dopamine release, potentially increasing it in brain regions where it may be deficient, such as the prefrontal cortex, which is associated with cognitive function. Some benzisoxazole derivatives, like risperidone, also exhibit inverse agonist properties at the 5-HT2A receptor, meaning they can reduce the receptor's basal, ligand-independent activity.[8]
II. Beyond the Primary Targets: A Multi-Receptor Engagement Profile
While the D2/5-HT2A antagonism is central, the clinical profile of benzisoxazole compounds is further refined by their interactions with a constellation of other G-protein coupled receptors (GPCRs). This multi-receptor binding contributes to both their therapeutic effects and their side-effect profiles.
A. Adrenergic Receptor Interactions: Impact on Cardiovascular and Sedative Effects
Benzisoxazole antipsychotics, such as risperidone and iloperidone, often exhibit significant affinity for α1 and α2 adrenergic receptors.[1][3][9] Antagonism at α1-adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing), while interaction with α2-adrenergic receptors can influence mood and cognition.[9]
B. Histaminergic Receptor Blockade: The Link to Sedation and Metabolic Effects
Many atypical antipsychotics, including some benzisoxazoles, are potent antagonists of the histamine H1 receptor.[1][3][9] This action is largely responsible for the sedative side effects commonly observed with these medications. H1 receptor blockade has also been implicated in the weight gain and metabolic disturbances associated with long-term atypical antipsychotic use.
III. Unraveling the Molecular Interactions: A Methodological Toolkit
A deep understanding of the mechanism of action of benzisoxazole compounds relies on a suite of sophisticated in vitro and in vivo experimental techniques. The following protocols represent the gold standard for characterizing the pharmacological profile of these drugs.
A. Quantifying Receptor Affinity: The Radioligand Binding Assay
The cornerstone for determining a compound's potency at a specific receptor is the radioligand binding assay. This technique quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Receptor Preparation:
-
Utilize cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled benzisoxazole compound (the "competitor").
-
Add a fixed concentration of a radiolabeled D2 receptor antagonist, such as [3H]-Spiperone.
-
For determining non-specific binding, include wells with a high concentration of a known, potent unlabeled D2 antagonist (e.g., haloperidol).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C). This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11][12]
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
B. Assessing Functional Activity: Cell-Based Assays
While binding assays reveal affinity, they do not provide information about the functional consequences of receptor binding (i.e., agonism, antagonism, or inverse agonism). Cell-based functional assays are essential for characterizing the efficacy of a compound.
Experimental Protocol: 5-HT2A Receptor-Mediated Calcium Flux Assay
The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. This increase in intracellular Ca2+ can be measured using fluorescent calcium indicators.
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.
-
-
Compound Addition and Fluorescence Measurement:
-
Wash the cells with an assay buffer to remove excess dye.
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject a known 5-HT2A agonist (e.g., serotonin) to elicit a maximal response.
-
To test for antagonist activity, pre-incubate the cells with the benzisoxazole compound before adding the agonist.
-
To test for agonist activity, add the benzisoxazole compound directly to the dye-loaded cells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.[13][14][15][16][17]
-
Signaling Pathway: 5-HT2A Receptor-Mediated Calcium Mobilization
Caption: Simplified signaling cascade of the 5-HT2A receptor.
IV. Quantitative Pharmacology: A Comparative Analysis
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of three prominent benzisoxazole antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Risperidone | Paliperidone (9-hydroxyrisperidone) | Iloperidone |
| Dopamine D2 | 3.13[1] | ~3-5 | 5.6[18] |
| Serotonin 5-HT2A | 0.16[1] | ~0.3 | 5.6[18] |
| Serotonin 5-HT1A | 420[6] | ~850 | ~22[19] |
| Serotonin 5-HT2C | 50[6] | ~60 | 42.8[18] |
| α1-Adrenergic | 0.8[1] | ~1 | <10[19] |
| α2-Adrenergic | 7.54[1] | ~10 | ~30 (α2C)[19] |
| Histamine H1 | 2.23[1] | ~10 | ~40 |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative examples from the literature.
V. Structural Insights: The Molecular Basis of Benzisoxazole Binding
Recent advances in structural biology, particularly X-ray crystallography, have provided atomic-level insights into how benzisoxazole compounds interact with their primary targets.
The crystal structure of the human D2 dopamine receptor in complex with risperidone reveals that the benzisoxazole moiety binds deep within the orthosteric binding pocket.[20][21][22] The piperidine ring of risperidone forms key interactions with conserved aspartate and serine residues in the transmembrane helices.[21] This structural information is invaluable for the rational design of novel D2 receptor ligands with improved selectivity and side-effect profiles.
VI. Concluding Remarks and Future Directions
The therapeutic efficacy of benzisoxazole compounds in treating psychotic disorders is a direct consequence of their multifaceted interactions with a range of neurotransmitter receptors, spearheaded by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. The nuanced balance of these interactions, further modulated by their engagement with adrenergic and histaminergic receptors, dictates their clinical profile of broad efficacy and reduced propensity for extrapyramidal side effects compared to older antipsychotics.
The experimental methodologies detailed herein—radioligand binding assays and cell-based functional assays—remain the bedrock of modern neuropharmacology, providing the essential data to construct a comprehensive understanding of a drug's mechanism of action. As our knowledge of GPCR signaling becomes more sophisticated, with concepts like biased agonism and receptor dimerization gaining prominence, the application of these and more advanced techniques will be crucial in the development of the next generation of neuropsychiatric therapeutics. The continued exploration of the structure-activity relationships of the benzisoxazole scaffold promises to yield novel compounds with even greater efficacy and tolerability, offering new hope for patients with severe mental illness.
VII. References
-
Wang, S., Che, T., Levit, A., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. Available at: --INVALID-LINK--
-
Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
-
Leysen, J. E., Gommeren, W., Eens, A., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. The Journal of Pharmacology and Experimental Therapeutics, 263(1), 32–45. Available at: --INVALID-LINK--
-
Wang, S., Che, T., Levit, A., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Protein Data Bank. Available at: --INVALID-LINK--
-
Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. The American Journal of Psychiatry, 158(3), 360–369.
-
Che, T., Wang, S., Levit, A., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555, 269–273. Available at: --INVALID-LINK--
-
Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotics to human receptors: focus on olanzapine. The Journal of Clinical Psychiatry, 61 Suppl 8, 24–28.
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Available at: --INVALID-LINK--
-
Gable, K. N. (2015). Antipsychotic Receptor Binding Affinities. The Carlat Psychiatry Report, 4(1). Available at: --INVALID-LINK--
-
De Deurwaerdère, P., & Spampinato, U. (2008). Receptor-binding affinities of typical and atypical antipsychotic drugs. ResearchGate. Available at: --INVALID-LINK--
-
PubChem. (n.d.). Paliperidone. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Scott, L. J., & Perry, C. M. (2001). Iloperidone binding to human and rat dopamine and 5-HT receptors. CNS Drugs, 15(7), 577–583. Available at: --INVALID-LINK--
-
Kumar, A., et al. (2023). Structure-based discovery of an antipsychotic drug, paliperidone, as a modulator of human superoxide dismutase 1: a potential therapeutic target in amyotrophic lateral sclerosis. Acta Crystallographica Section D: Structural Biology, 79(Pt 6), 531–544. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Paliperidone. Available at: --INVALID-LINK--
-
Rummel-Kluge, C., et al. (2010). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Medicinal Chemistry, 17(14), 1387-1397. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: --INVALID-LINK--
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: --INVALID-LINK--
-
Patsnap. (2024). What is the mechanism of Paliperidone? Synapse. Available at: --INVALID-LINK--
-
van der Aart, J., et al. (2013). Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats. Pharmaceutical Research, 30(5), 1234–1246. Available at: --INVALID-LINK--
-
Richelson, E. (2001). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. European Journal of Pharmacology, 418(3), 223–231. Available at: --INVALID-LINK--
-
Osmani, G. P. M., et al. (2023). The chemical structure of paliperidone palmitate. ResearchGate. Available at: --INVALID-LINK--
-
Tauscher, J., et al. (2002). Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. Available at: --INVALID-LINK--
-
Voicu, V. A. (2010). Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. ResearchGate. Available at: --INVALID-LINK--
-
University College London. (n.d.). Calcium Flux. Available at: --INVALID-LINK--
-
ClinPGx. (n.d.). Risperidone. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. Available at: --INVALID-LINK--
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: --INVALID-LINK--
-
University College London. (n.d.). Calcium Flux. Available at: --INVALID-LINK--
-
Abcam. (2025). Calcium Flux Assay Kit (Fluo-8, No Wash). Available at: --INVALID-LINK--
-
Gmeinwieser, N. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: --INVALID-LINK--
-
Prieto, L., et al. (2021). Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. ResearchGate. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. Available at: --INVALID-LINK--
-
Revvity. (n.d.). Radiometric Ligand-Binding Assays. Available at: --INVALID-LINK--
-
Berg, K. A., et al. (2015). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. Current pharmaceutical design, 21(26), 3747–3758. Available at: --INVALID-LINK--
-
Seidel, J., et al. (2021). Workflow diagram for the live cell binding assay. ResearchGate. Available at: --INVALID-LINK--
-
Kimura, Y., et al. (2018). Structures of the 5-HT2A receptor in complex with the antipsychotics risperidone and zotepine. Nature Structural & Molecular Biology, 25(2), 121–128. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Workflow diagram for the live cell binding assay. Available at: --INVALID-LINK--
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Available at: --INVALID-LINK--
-
GenScript. (n.d.). GPCR Downstream Signaling. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. Available at: --INVALID-LINK--
-
Arora, P., et al. (2024). Exploring GPCR signaling pathway networks as cancer therapeutic targets. Trends in Pharmacological Sciences, 45(5), 353-355. Available at: --INVALID-LINK--
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. ClinPGx [clinpgx.org]
- 8. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paliperidone - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bu.edu [bu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. content.abcam.com [content.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. search.library.northwestern.edu [search.library.northwestern.edu]
- 21. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
review of isoxazole chemistry and its applications in drug discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of isoxazole chemistry, from its fundamental reactivity to its strategic application in drug design. We will delve into the key synthetic methodologies for constructing this versatile heterocycle, with a particular focus on the robust 1,3-dipolar cycloaddition. Furthermore, we will explore the structure-activity relationships (SAR) of isoxazole-containing compounds and dissect the mechanisms of action of prominent FDA-approved drugs. This technical guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, offering both foundational knowledge and practical insights into the exploitation of isoxazole chemistry for the development of novel therapeutics.
The Chemistry of the Isoxazole Ring: Structure, Properties, and Reactivity
The isoxazole ring is an aromatic heterocycle with a unique arrangement of heteroatoms that dictates its chemical behavior. The presence of the electronegative oxygen and nitrogen atoms results in a π-electron deficient system, influencing its reactivity and intermolecular interactions. The weak N-O bond is a key feature, predisposing the ring to cleavage under certain reductive or basic conditions, a property that can be exploited in prodrug design or for the synthesis of other heterocyclic systems.[1]
The substitution pattern on the isoxazole ring profoundly impacts its physicochemical properties and biological activity. The most common substitution patterns are at the 3, 4, and 5-positions. The electronic nature of the substituents can modulate the electron density of the ring, affecting its ability to act as a hydrogen bond acceptor or to participate in π-stacking interactions with biological targets.
Synthetic Strategies for the Isoxazole Core: A Focus on Cycloaddition
The construction of the isoxazole ring is a well-established area of organic synthesis, with the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne or alkene being the most prevalent and versatile method.[2][3] This reaction allows for the convergent and often regioselective synthesis of a wide variety of substituted isoxazoles.
The [3+2] Cycloaddition: A Powerful Tool for Isoxazole Synthesis
The 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile (an alkyne or alkene). Nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation to prevent their dimerization into furoxans.[4]
General Reaction Scheme:
Figure 1: General scheme of isoxazole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via One-Pot Three-Component Reaction [5]
This protocol describes a convenient one-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes in a deep eutectic solvent (DES).
-
Step 1: Oxime Formation. To a stirred solution of the corresponding aldehyde (2 mmol) in a choline chloride:urea (1:2) deep eutectic solvent (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50°C for one hour.
-
Step 2: Nitrile Oxide Generation. To the reaction mixture, add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) and continue stirring at 50°C for three hours. This generates the corresponding nitrile oxide in situ.
-
Step 3: Cycloaddition. Add the corresponding terminal alkyne (2 mmol) to the reaction mixture and stir for four hours at 50°C.
-
Step 4: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.
This self-validating system ensures that the highly reactive nitrile oxide is generated and consumed in situ, minimizing the formation of byproducts. The use of a deep eutectic solvent also offers a more environmentally benign alternative to traditional organic solvents.
Isoxazoles in Drug Discovery: A Privileged Scaffold
The isoxazole moiety is present in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[6][7] Its versatility allows it to serve multiple roles in drug design, including as a bioisosteric replacement for other functional groups, a pharmacophore that directly interacts with the biological target, or as a scaffold to orient other key functionalities.
Isoxazole-Containing Drugs: A Diverse Therapeutic Landscape
The following table provides a summary of some prominent FDA-approved drugs containing the isoxazole scaffold.
| Drug Name | Structure | Therapeutic Class | Mechanism of Action |
| Sulfamethoxazole | [Image of Sulfamethoxazole structure] | Antibacterial | Inhibits dihydropteroate synthase, blocking folic acid synthesis in bacteria.[8] |
| Leflunomide | [Image of Leflunomide structure] | Antirheumatic (DMARD) | Its active metabolite inhibits dihydroorotate dehydrogenase, blocking de novo pyrimidine synthesis in lymphocytes.[9][10] |
| Valdecoxib (withdrawn) | [Image of Valdecoxib structure] | Anti-inflammatory (NSAID) | Selective inhibitor of cyclooxygenase-2 (COX-2). |
| Zonisamide | [Image of Zonisamide structure] | Anticonvulsant | Blocks voltage-gated sodium and T-type calcium channels. |
| Risperidone | [Image of Risperidone structure] | Antipsychotic | Antagonist at dopamine D2 and serotonin 5-HT2A receptors.[11] |
Mechanism of Action and Signaling Pathways of Isoxazole-Based Drugs
A deep understanding of the mechanism of action is crucial for rational drug design and development. Here, we will explore the signaling pathways modulated by three key isoxazole-containing drugs.
Sulfamethoxazole: Targeting Bacterial Folic Acid Synthesis
Sulfamethoxazole is a sulfonamide antibiotic that exerts its bacteriostatic effect by inhibiting the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[8] Bacteria synthesize their own folic acid, while humans obtain it from their diet, providing a basis for the selective toxicity of sulfonamides.
Figure 2: Mechanism of action of Sulfamethoxazole in the bacterial folic acid synthesis pathway.
Leflunomide: Modulating Lymphocyte Proliferation in Rheumatoid Arthritis
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. Its active metabolite, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][9][10] Activated lymphocytes rely heavily on this pathway for their proliferation. By inhibiting DHODH, leflunomide depletes the pool of pyrimidines, leading to cell cycle arrest at the G1 phase and a reduction in the autoimmune response.[2]
Figure 3: Mechanism of action of Leflunomide in inhibiting lymphocyte proliferation.
Valdecoxib: Selective Inhibition of COX-2 in Inflammation
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12][13] By selectively inhibiting COX-2 over the constitutively expressed COX-1, valdecoxib was designed to reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Figure 4: Mechanism of action of Valdecoxib in the prostaglandin synthesis pathway.
Structure-Activity Relationships (SAR) of Isoxazole Derivatives
The systematic modification of the isoxazole scaffold and its substituents is a cornerstone of isoxazole-based drug discovery. SAR studies provide crucial insights into the molecular features required for potent and selective biological activity.
Isoxazole Derivatives as Anticancer Agents
The isoxazole ring is a common feature in many compounds with potent anticancer activity. SAR studies have revealed key structural requirements for their cytotoxicity.
| Compound | R1 | R2 | R3 | IC50 (µM) on A549 cells[14] |
| 4h | H | 4-Cl | H | 1.51 |
| 4i | H | 4-F | H | 1.49 |
From the data presented, it is evident that the presence of electron-withdrawing groups, such as chloro and fluoro, at the para-position of the phenyl ring at R2 enhances the anticancer activity against A549 lung cancer cells.[14]
Isoxazole Derivatives as Selective COX-2 Inhibitors
The development of selective COX-2 inhibitors has been a major focus in the search for safer anti-inflammatory drugs. SAR studies have been instrumental in identifying the structural features that confer selectivity for COX-2 over COX-1.
| Compound | R | COX-2 IC50 (µM)[15] | Selectivity Index (COX-1 IC50 / COX-2 IC50)[15] |
| C3 | 4-Cl | 0.93 | 24.26 |
| C5 | 4-F | 0.85 | 41.82 |
| C6 | 4-NO2 | 0.55 | 61.73 |
The data indicates that electron-withdrawing substituents at the para-position of the phenyl ring enhance COX-2 inhibitory activity and selectivity. The nitro group in compound C6 leads to the most potent and selective inhibition.[15]
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic accessibility have led to the development of a wide range of clinically successful drugs. The deep understanding of its chemistry and biological applications, as outlined in this guide, provides a solid foundation for the future design and development of novel isoxazole-based therapeutics. Future research in this area will likely focus on the development of more selective and potent drug candidates with improved safety profiles, as well as the exploration of novel therapeutic applications for this remarkable heterocyclic system.
References
- 1. What is the mechanism of Sulfamoxole? [synapse.patsnap.com]
- 2. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 9. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-5-Fluorobenzo[d]isoxazol-3-ylamine:-A-Privileged-Heterocyclic-Core-for-Modern-Drug-Discovery
Abstract
The benzisoxazole moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide focuses on a particularly valuable derivative: 5-Fluorobenzo[d]isoxazol-3-ylamine. The strategic introduction of a fluorine atom imparts unique electronic properties that can significantly enhance metabolic stability, binding affinity, and bioavailability of parent drug candidates. This document provides an in-depth exploration of the synthesis, physicochemical properties, and reactivity of this key building block. Furthermore, it details its application in the development of novel therapeutics, supported by field-proven experimental protocols and mechanistic insights, to empower researchers in the fields of chemical biology and drug development.
The Benzisoxazole Scaffold: An Introduction to the Core
The 1,2-benzisoxazole ring system is a bicyclic heteroaromatic compound that has garnered significant attention in pharmaceutical research. Its rigid structure and ability to participate in various non-covalent interactions make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The introduction of an amino group at the 3-position provides a crucial handle for synthetic elaboration, allowing for the construction of diverse chemical libraries.
This compound distinguishes itself through the C-5 fluoro-substituent. Fluorine's high electronegativity and small size can profoundly influence the molecule's properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets.
-
Lipophilicity and Permeability: Strategic fluorination can modulate a compound's pKa and lipophilicity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.
These attributes make this compound a highly sought-after building block for designing next-generation therapeutics.
Physicochemical & Reactivity Profile
A thorough understanding of the core's properties is fundamental to its effective utilization in synthesis.
| Property | Value |
| IUPAC Name | 5-Fluoro-1,2-benzisoxazol-3-amine |
| CAS Number | 868271-13-0 |
| Molecular Formula | C₇H₅FN₂O |
| Molecular Weight | 152.13 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Reactivity Insights: The chemical behavior of this compound is dominated by two key features:
-
The 3-Amino Group: This primary amine is the principal site for synthetic modification. It behaves as a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, alkylation, and various metal-catalyzed cross-coupling reactions. Its nucleophilicity allows for the straightforward attachment of diverse side chains and pharmacophores.
-
The Fluorinated Benzene Ring: The electron-withdrawing nature of the fluorine atom and the isoxazole ring deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it can make the ring susceptible to nucleophilic aromatic substitution (SNAᵣ) under specific conditions, although this is less common than reactions at the amino group.
Synthesis of the Core Building Block
The construction of the this compound core is a critical first step. A common and efficient strategy involves the cyclization of an ortho-hydroxybenzonitrile derivative. This approach ensures high regioselectivity and good overall yields.
Protocol Causality: This synthetic route is predicated on a well-established chemical transformation. The initial step involves a regioselective nucleophilic aromatic substitution on 2,4-difluorobenzonitrile. The fluorine atom para to the electron-withdrawing nitrile group is more activated and is selectively displaced by a hydroxide ion to yield 2-cyano-5-fluorophenol. The subsequent and final step is a condensation reaction with hydroxylamine followed by an intramolecular cyclization. The hydroxylamine attacks the nitrile carbon, and the resulting intermediate undergoes a base-mediated ring closure, where the phenolic oxygen displaces a leaving group to form the stable isoxazole ring.[1]
Applications in Medicinal Chemistry: A Privileged Scaffold in Action
The true value of this compound is demonstrated by its successful incorporation into high-value drug candidates targeting a range of diseases.
KCNQ2/3 Potassium Channel Activators for Neurological Disorders
Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2 and KCNQ3, are critical regulators of neuronal excitability.[2] Their dysfunction is implicated in epilepsy and other hyperexcitability disorders like neuropathic pain.[3][4] Activators of these channels represent a promising therapeutic strategy. The benzisoxazole core serves as a key pharmacophore in potent KCNQ2/3 activators. The 3-amino group is typically derivatized to introduce functionalities that enhance potency and selectivity. The 5-fluoro substituent can improve metabolic stability and brain penetration, crucial attributes for centrally-acting drugs.[5]
TRIM24 Bromodomain Inhibitors for Oncology
The Tripartite Motif-Containing Protein 24 (TRIM24) is an epigenetic reader protein whose bromodomain has been identified as a therapeutic target in several cancers, including prostate and breast cancer.[6][7] TRIM24 is involved in tumorigenesis, and its inhibition can suppress cancer cell proliferation.[8] N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines have been identified as a potent class of TRIM24 bromodomain inhibitors.[6] While this specific example involves a different substitution pattern, the underlying benzisoxazole scaffold is the key to its activity. The 3-amino group on this compound provides the necessary vector to introduce side chains that can occupy the acetyl-lysine binding pocket of the bromodomain, making it an excellent starting point for developing novel TRIM24 inhibitors.[9][10]
| Derivative Class | Biological Target | Therapeutic Area | Key Role of Building Block |
| N-Aryl/Alkyl amides | KCNQ2/3 Potassium Channels | Epilepsy, Neuropathic Pain | Core scaffold provides essential binding interactions; 3-amino group allows for SAR exploration. |
| N-Benzyl amides | TRIM24 Bromodomain | Oncology | Benzisoxazole core mimics key interactions; 3-amino group serves as attachment point for pocket-binding moiety. |
Key Experimental Protocol: N-Acylation of the Core
The N-acylation of the 3-amino group is one of the most fundamental and versatile reactions for elaborating the this compound core. This protocol details a standard procedure for coupling a carboxylic acid to the amine using a peptide coupling agent.
Step-by-Step Methodology
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volumes) and brine (1 x volume). The bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[12]
Self-Validation and Trustworthiness: This protocol is a standard in medicinal chemistry for amide bond formation.[13] The use of a modern coupling agent like HATU ensures high efficiency and minimizes side reactions. The aqueous workup is designed to systematically remove reagents and byproducts. Final purification by column chromatography, with characterization of the product by NMR and MS, validates the success of the synthesis.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategically designed building block that offers a distinct advantage in the design of novel therapeutics. Its unique combination of a rigid, privileged scaffold, a versatile synthetic handle, and a metabolically robust fluorine substituent makes it an invaluable tool for medicinal chemists.
Future research will likely see this core integrated into molecules targeting an even broader array of biological targets, including kinases, proteases, and other epigenetic proteins. Its utility in developing chemical probes for target validation and as a key component in PROTACs (Proteolysis Targeting Chimeras) and other novel drug modalities is also a promising avenue for exploration. As the principles of rational drug design continue to evolve, the demand for sophisticated, high-value building blocks like this compound will undoubtedly continue to grow.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRIM24 promotes glioma progression and enhances chemoresistance through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
spectroscopic analysis (NMR, HPLC, LC-MS) of 5-Fluorobenzo[d]isoxazol-3-ylamine
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Fluorobenzo[d]isoxazol-3-ylamine
Foreword: A Molecule of Interest
This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its structural integrity and purity are paramount to the success of downstream applications. This guide provides a comprehensive, field-proven framework for the definitive spectroscopic analysis of this compound, moving beyond rote procedures to explain the underlying scientific rationale for each methodological choice. Our approach is grounded in the principles of structural elucidation and purity assessment, ensuring reliable and reproducible results for researchers and drug development professionals.
Chapter 1: The Analytical Workflow: A Multi-Technique Approach
The comprehensive characterization of a pharmaceutical intermediate like this compound necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture of both structure and purity. Our standard workflow integrates Nuclear Magnetic Resonance (NMR) for unambiguous structural confirmation, High-Performance Liquid Chromatography (HPLC) for precise purity quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for mass verification and impurity identification.
Caption: Overall analytical workflow for this compound.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the atomic framework of the molecule. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Expertise in Action: Solvent Selection and Sample Preparation
The choice of solvent is the first critical decision. While CDCl₃ is common, for molecules with exchangeable protons like the amine (-NH₂) group in our analyte, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. The amine protons exchange slowly in DMSO-d₆, allowing for their observation as a distinct, often broad, singlet. This prevents the loss of crucial structural information.
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard) to the tube.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Analysis: Insert the tube into the NMR spectrometer for data acquisition.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The aromatic region is of particular interest.
-
Aromatic Protons: The three protons on the benzisoxazole ring system will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The fluorine atom at the 5-position significantly influences the chemical shifts and coupling patterns of adjacent protons.[1][2]
-
Amine Protons: The -NH₂ group will typically appear as a broad singlet around 5.0-7.0 ppm in DMSO-d₆. Its integration value should correspond to two protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. A proton-decoupled spectrum is standard, where each unique carbon appears as a singlet. However, the presence of fluorine introduces C-F coupling, which is a powerful diagnostic tool.[1]
-
C-F Coupling: The carbon directly bonded to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Carbons two (C4, C6) and three (C7, C3a) bonds away will show smaller but still observable coupling constants.
-
Decoupling: For complex spectra, acquiring a {¹H, ¹⁹F} double-decoupled ¹³C spectrum can simplify the signals to singlets, confirming the carbon count, but at the loss of valuable coupling information.[2]
| Predicted NMR Data (¹H and ¹³C in DMSO-d₆) | |
| Assignment | Predicted Chemical Shift (ppm) & Coupling |
| H4 | ~7.8 ppm (dd, JHF, JHH) |
| H6 | ~7.4 ppm (dd, JHF, JHH) |
| H7 | ~7.6 ppm (dd, JHH, JHH) |
| NH₂ | ~6.5 ppm (br s, 2H) |
| C3 | ~160 ppm |
| C3a | ~115 ppm (d, ³JCF) |
| C4 | ~120 ppm (d, ²JCF) |
| C5 | ~165 ppm (d, ¹JCF ≈ 245 Hz) |
| C6 | ~110 ppm (d, ²JCF) |
| C7 | ~125 ppm (d, ⁴JCF) |
| C7a | ~150 ppm |
Note: These are estimated values based on analogous structures. Actual values must be confirmed experimentally.[3][4][5]
Chapter 3: High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive technique for assessing the purity of pharmaceutical compounds.[6][7] For this compound, a reversed-phase method is the logical choice due to the molecule's moderate polarity.
Causality in Method Development
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[8][9]
-
Mobile Phase: A gradient of a polar organic solvent (acetonitrile or methanol) and water is used to elute the analyte. The amine group can cause peak tailing due to interaction with residual silanols on the silica support. To counteract this, a small amount of an acid modifier (0.1% formic acid or trifluoroacetic acid) is added to the mobile phase. This protonates the amine, ensuring a sharp, symmetrical peak shape.[10]
-
Detection: The conjugated aromatic system of the molecule provides strong UV absorbance, making a UV detector set at an appropriate wavelength (e.g., 254 nm or a wavelength determined by a photodiode array detector scan) an ideal choice.
Caption: Analyte separation principle in reversed-phase HPLC.
Experimental Protocol: HPLC Purity Analysis
-
Standard/Sample Prep: Prepare a stock solution of the analyte in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Prepare the analysis sample by diluting the stock to ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area % method).
| HPLC Method Parameters Summary | |
| Parameter | Condition |
| Stationary Phase | C18 (ODS) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance |
Chapter 4: Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight and Impurity Confirmation
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an invaluable tool for confirming molecular weight and identifying trace impurities.[9][11]
Ionization and Analysis Strategy
-
Ionization Source: Electrospray Ionization (ESI) is the preferred technique for this molecule.[12] The presence of the basic amine group makes it highly amenable to protonation in the positive ion mode, yielding a strong [M+H]⁺ signal. ESI is a "soft" ionization technique, which minimizes fragmentation in the source and preserves the molecular ion.[12][13]
-
Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer can be used. A high-resolution mass spectrometer (HRMS) like a TOF is particularly advantageous as it can provide an accurate mass measurement, which can be used to confirm the elemental composition of the parent ion and any fragments or impurities.[14]
-
Tandem MS (MS/MS): For definitive structural information on impurities, tandem mass spectrometry can be employed. The [M+H]⁺ ion of an impurity is isolated and fragmented, and the resulting fragmentation pattern provides clues to its structure. Nitrogen-containing heterocyclic compounds often exhibit characteristic cross-ring cleavages.[13][15]
Caption: Schematic of a typical LC-MS system for analysis.
Experimental Protocol: LC-MS Analysis
-
LC Method: Utilize the same HPLC method developed for the purity analysis to ensure correlation of retention times.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument.
-
Scan Range: m/z 50 - 500.
-
-
Data Interpretation:
-
Confirm the presence of the [M+H]⁺ ion for this compound at m/z 153.04.
-
Analyze the mass spectra of any impurity peaks observed in the HPLC chromatogram to propose potential structures.
-
| Expected Mass Spectrometry Data | |
| Ion Species | Expected m/z (Monoisotopic) |
| [M+H]⁺ | 153.0458 |
| [M+Na]⁺ | 175.0278 |
Conclusion
The rigorous characterization of this compound is achieved through the synergistic application of NMR, HPLC, and LC-MS. This guide outlines a robust, scientifically-grounded approach that ensures not only the verification of the compound's structure but also a precise and reliable assessment of its purity. By understanding the causality behind each experimental choice, from solvent selection in NMR to mobile phase modifiers in HPLC, researchers can confidently generate high-quality, defensible analytical data critical for the advancement of their research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. jeolusa.com [jeolusa.com]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. hawach.com [hawach.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability characteristics of 5-Fluorobenzo[d]isoxazol-3-ylamine
An In-depth Technical Guide to the Solubility and Stability Characteristics of 5-Fluorobenzo[d]isoxazol-3-ylamine
Introduction
This compound (CAS No. 868271-13-0) is a fluorinated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its structure, which combines a stable benzisoxazole core with a reactive amino group and a metabolically robust fluorine atom, makes it an attractive scaffold for developing novel enzyme inhibitors and receptor modulators. The benzisoxazole nucleus is a privileged scaffold in drug discovery, present in a range of pharmaceuticals.[2][3]
A comprehensive understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective application. These characteristics directly influence its handling, formulation, bioavailability, and shelf-life in drug development pipelines. This guide provides an in-depth analysis of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization.
Core Physicochemical Properties
The foundational properties of a compound dictate its behavior in various chemical and biological systems. This compound is typically a white to off-white crystalline solid. Its key structural features—the aromatic benzisoxazole ring, the basic amino group, and the electronegative fluorine atom—govern its reactivity and physical characteristics.
| Property | Value | Reference |
| CAS Number | 868271-13-0 | [4][5] |
| Molecular Formula | C₇H₅FN₂O | [4][5] |
| Molecular Weight | 152.13 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 145-150 °C |
The aromaticity of the benzisoxazole ring system contributes to the molecule's overall thermal stability.[3] The primary amine at the 3-position is a critical functional group; it acts as a hydrogen bond donor and a weak base, making the compound's aqueous solubility highly dependent on pH.[6][7] The fluorine atom at the 5-position enhances metabolic stability and can modulate binding interactions with biological targets.
Solubility Profile
Solubility is a critical determinant of a compound's utility, affecting everything from reaction kinetics in synthesis to absorption and distribution in vivo.
Qualitative Solubility Assessment
Based on its structure and available data, this compound exhibits limited solubility in aqueous solutions at neutral pH but better solubility in polar organic solvents.
| Solvent Type | Solvent Example | Predicted Solubility | Rationale |
| Aqueous | Water (neutral pH) | Sparingly Soluble | The molecule's relatively nonpolar aromatic core outweighs the polarity of the amine group at neutral pH. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amine group and the heterocyclic nitrogen and oxygen atoms. |
| Polar Aprotic | DMSO, DMF | Soluble | Highly polar solvents capable of strong hydrogen bond acceptance are effective at dissolving molecules with polar functional groups. Derivatives of similar scaffolds show good solubility in DMSO.[8] |
| Nonpolar | Hexane, Toluene | Poorly Soluble | The polar functional groups of the molecule have unfavorable interactions with nonpolar solvents. |
pH-Dependent Aqueous Solubility
The presence of the primary amine group (pKa estimated to be weakly basic) means that the compound's aqueous solubility is expected to increase significantly in acidic conditions. At a pH below its pKa, the amine group becomes protonated, forming a more polar and thus more water-soluble ammonium salt.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, ensuring a true equilibrium is reached.
Causality: The objective is to determine the maximum concentration of the compound that can dissolve in a given solvent at equilibrium. Using a rotational shaker and sufficient incubation time ensures that the dissolution process is complete and not limited by kinetic factors.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., phosphate-buffered saline at pH 7.4, 0.1 M HCl). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them on a rotational shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. A 24-hour period is typically sufficient to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Sampling & Dilution: Carefully collect a known volume of the supernatant, ensuring no solid material is disturbed. Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility in mg/mL or µg/mL.
Stability Profile
Assessing a compound's stability is a non-negotiable step in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[9]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound under conditions more severe than standard storage to identify likely degradation products and establish degradation pathways.[10] This information is essential for developing stability-indicating analytical methods.[9] A degradation of 5-20% is generally considered optimal for this purpose.[10][11]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
Causality: This protocol systematically exposes the compound to various stressors to model potential degradation scenarios. Each condition targets a specific chemical liability. The use of a stability-indicating HPLC method is critical to separate the parent compound from any newly formed degradants.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water.
-
Control Sample: Dilute the stock solution with the solvent mixture to the target concentration (e.g., 100 µg/mL) and store it protected from light at 2-8°C. This serves as the time-zero (t=0) reference.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for several hours.
-
Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and analyze.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature. Basic conditions are often harsher on isoxazole rings.[3]
-
Withdraw samples, neutralize with HCl, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven (e.g., 80°C).
-
At each time point, withdraw a sample, dissolve it in the solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable container) to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[11]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples.
-
Hypothesized Degradation Pathways
Based on the structure, two primary degradation pathways can be hypothesized under forced conditions.
-
Base-Catalyzed Ring Opening: The N-O bond in the isoxazole ring is susceptible to cleavage by strong bases. This would likely result in the formation of a 2-hydroxy-4-fluorobenzonitrile derivative.[3]
-
Oxidation of the Amino Group: The primary amine can be susceptible to oxidation, potentially forming nitroso or nitro derivatives, or undergoing oxidative coupling reactions.
References
- 1. 868271-13-0|5-Fluorobenzo[d]isoxazol-3-amine|BLD Pharm [bldpharm.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. 5-Fluorobenzo[d]isoxazol-3-amine | CymitQuimica [cymitquimica.com]
- 5. 5-Fluorobenzo[D]Isoxazol-3-Amine | CAS 868271-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Basicity of Heterocyclic Aromatic Amines [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Introduction: The Significance of the 5-Fluorobenzo[d]isoxazole Scaffold
An Application Guide to the Synthesis of 5-Fluorobenzo[d]isoxazol-3-ylamine Derivatives
The this compound core is a privileged scaffold in modern medicinal chemistry. Its prominence is largely due to its role as a cornerstone intermediate in the synthesis of a range of pharmacologically active compounds. Most notably, this heterocyclic amine is a critical building block for atypical antipsychotic drugs, such as Risperidone, which has been instrumental in the treatment of schizophrenia and bipolar disorder.[1][2] Risperidone's therapeutic efficacy is attributed to its potent antagonism of serotonin 5-HT₂ and dopamine D₂ receptors.[2]
The strategic placement of the fluorine atom at the 5-position often enhances metabolic stability and modulates the electronic properties of the molecule, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The 3-amino group serves as a versatile synthetic handle, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize drug candidates.
This application note provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes to this compound and its derivatives. It emphasizes the underlying chemical principles, offers field-proven insights into experimental choices, and presents detailed protocols for key transformations.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
The construction of the 1,2-benzisoxazole ring system is the central challenge. Several retrosynthetic disconnections are viable, primarily revolving around the formation of the heterocyclic N-O bond or the C-O bond.
References
The Privileged Scaffold: Application Notes on 5-Fluorobenzo[d]isoxazol-3-ylamine in Medicinal Chemistry
Introduction: The benzo[d]isoxazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. The introduction of a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, further elevates the potential of this heterocyclic core. This document provides a comprehensive guide to the applications of a particularly valuable building block, 5-Fluorobenzo[d]isoxazol-3-ylamine, for researchers, scientists, and drug development professionals. We will delve into its synthetic utility, key therapeutic applications with a focus on oncology, and provide detailed protocols for its derivatization and biological evaluation.
The Strategic Importance of the this compound Scaffold
The this compound moiety offers a unique combination of structural and physicochemical properties that make it an attractive starting point for drug discovery programs.
-
Fluorine's Influence: The fluorine atom at the 5-position is not merely a placeholder. Its high electronegativity can modulate the pKa of the 3-amino group, influencing its interaction with target proteins. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of derivative compounds.
-
The 3-Amino Group as a Synthetic Handle: The primary amine at the 3-position serves as a versatile nucleophile, readily participating in a wide array of chemical transformations. This allows for the facile introduction of diverse side chains and pharmacophoric elements, enabling the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR).
-
Rigid Bicyclic Core: The rigid, planar nature of the benzo[d]isoxazole ring system provides a well-defined orientation for the appended substituents, facilitating optimal interactions with the binding pockets of target proteins.
Primary Application Domain: Oncology and Kinase Inhibition
A significant body of research points to the utility of the 3-aminobenzo[d]isoxazole scaffold in the development of potent and selective protein kinase inhibitors.[1] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][3]
Derivatives of 3-aminobenzo[d]isoxazole have shown promise as inhibitors of key receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1] These RTKs are crucial for tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and tumor cell proliferation. By inhibiting these kinases, compounds derived from this compound can potentially starve tumors of their blood supply and halt their growth.
A common synthetic strategy involves the derivatization of the 3-amino group to form substituted ureas or amides, which can effectively target the ATP-binding site of these kinases.[1]
Experimental Protocols
Protocol 1: General Synthesis of this compound
Reaction Scheme:
A plausible synthetic pathway for this compound.
Materials:
-
2,5-Difluorobenzonitrile
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Hydroxylamine Hydrochloride (NH2OH·HCl)
-
Pyridine
-
Acetic Anhydride
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-Hydroxy-5-fluorobenzonitrile.
-
In a round-bottom flask, dissolve 2,5-difluorobenzonitrile in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Step 2: Oximation to form 2-Hydroxy-5-fluorobenzaldehyde oxime.
-
This step assumes a preceding reduction of the nitrile to an aldehyde, a standard organic transformation.
-
Dissolve the 2-hydroxy-5-fluorobenzaldehyde in ethanol.
-
Add hydroxylamine hydrochloride and pyridine to the solution.
-
Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
-
Step 3: Cyclization to 5-Fluorobenzo[d]isoxazol-3-amine.
-
The crude oxime is then subjected to cyclization. A common method involves heating the oxime in acetic anhydride.
-
After the reaction is complete, the mixture is cooled and poured into ice water.
-
The resulting solid is collected by filtration. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The purity should be assessed by HPLC.
Protocol 2: Synthesis of a Representative N-aryl Urea Derivative for Kinase Inhibition Screening
This protocol details the synthesis of an N-aryl urea derivative from this compound, a common motif in kinase inhibitors.
Reaction Workflow:
Workflow for the synthesis of N-aryl urea derivatives.
Materials:
-
This compound
-
A substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Stir the solution at room temperature.
-
-
Addition of Isocyanate:
-
Slowly add a solution of the substituted phenyl isocyanate (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
A precipitate may form upon addition.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC (e.g., 50% ethyl acetate in hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with hexanes or a mixture of DCM and hexanes to remove any unreacted isocyanate.
-
Filter the solid, wash with hexanes, and dry under vacuum to yield the desired N-aryl urea derivative.
-
Self-Validation: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 3: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a representative receptor tyrosine kinase, VEGFR-2.
Assay Workflow:
General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add the kinase assay buffer, the VEGFR-2 enzyme, and the substrate.
-
Add the diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validation: The assay should include a known VEGFR-2 inhibitor as a reference compound to validate the assay performance. The Z'-factor for the assay should be calculated to ensure its robustness.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is proprietary to the institutions conducting the research, general trends can be inferred from related chemical series.
| Moiety | Position | General Observation | Rationale |
| Benzo[d]isoxazole Core | - | Essential for activity; provides a rigid scaffold. | Orients substituents for optimal binding. |
| Fluorine | 5-position | Generally enhances potency and metabolic stability. | Modulates electronics and blocks metabolism. |
| 3-Amino Linker | - | Often derivatized as a urea or amide. | Forms key hydrogen bonds in the kinase hinge region. |
| Terminal Aromatic Ring | (on urea/amide) | Substitution pattern is critical for selectivity and potency. | Interacts with the solvent-exposed region of the ATP pocket. |
Table 1: General Structure-Activity Relationship Trends for 3-Aminobenzo[d]isoxazole-based Kinase Inhibitors.
Future Perspectives
The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Future research will likely focus on:
-
Exploring Diverse Linkers: Moving beyond ureas and amides to other bioisosteric linkers to modulate properties and explore new binding interactions.
-
Targeting Other Kinase Families: While VEGFR and PDGFR are validated targets, this scaffold may have utility against other kinase families implicated in cancer and other diseases.
-
Application in Other Therapeutic Areas: The inherent versatility of the benzo[d]isoxazole core suggests potential applications in areas such as neurodegenerative diseases and inflammatory disorders.
References
- 1. BRPI0720589A2 - INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS, INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS - Google Patents [patents.google.com]
- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Kinase Inhibitors Using 5-Fluorobenzo[d]isoxazol-3-ylamine
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with high potency and exquisite selectivity remains a paramount challenge. A key strategy in this endeavor is the exploration of "privileged scaffolds"—molecular frameworks that are known to interact favorably with a variety of biological targets.
The benzisoxazole moiety is one such privileged structure, found in a range of biologically active compounds.[1] Its unique electronic and structural properties make it an attractive starting point for drug discovery. This guide details a comprehensive workflow for utilizing 5-Fluorobenzo[d]isoxazol-3-ylamine , a readily available building block, as a foundational scaffold for the rational design and development of novel kinase inhibitors. The fluorine substitution can further enhance metabolic stability and binding affinity, making this an especially promising starting point.[1]
This document provides a detailed, field-proven narrative for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating discovery cascade from initial library synthesis to cellular target engagement and selectivity profiling.
Part 1: Synthesis of a Focused Kinase Inhibitor Library
Rationale for Library Design:
The 3-amino group of the this compound scaffold serves as a perfect chemical handle for diversification. Our strategy is to create a focused library of amides by coupling this amine with a curated set of carboxylic acids. This approach is rooted in the common architecture of ATP-competitive kinase inhibitors, where a core heterocycle anchors the molecule in the adenine-binding region of the kinase hinge, while appended moieties explore adjacent hydrophobic pockets to enhance potency and selectivity.[2] By varying the carboxylic acid component, we can systematically probe the structure-activity relationship (SAR) and identify key interactions that drive inhibitory activity.
Caption: Synthetic workflow for the generation of a focused inhibitor library.
Protocol 1: Amide Coupling for Library Synthesis
This protocol describes a general procedure for the synthesis of a focused amide library from this compound.
-
Reagent Preparation:
-
In a dry glass vial, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 0.2 M.
-
In separate vials, prepare 0.2 M stock solutions of a diverse set of carboxylic acids (1.1 eq each) in anhydrous DMF.
-
Prepare a 0.5 M solution of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in anhydrous DMF.
-
Prepare a 1.0 M solution of N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
To the vial containing the this compound solution, add the respective carboxylic acid solution.
-
Add the HATU solution, followed by the DIPEA solution. The order of addition is crucial to pre-activate the carboxylic acid.
-
Seal the vial and allow the reaction to stir at room temperature for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to yield the pure amide product.
-
Confirm the structure and purity of the final compounds using ¹H NMR and LC-MS.
-
Part 2: The Kinase Inhibitor Screening Cascade
Rationale for the Screening Cascade:
A tiered approach is essential for efficiently identifying promising kinase inhibitors from a chemical library. Our cascade begins with a sensitive, high-throughput biochemical assay to identify initial "hits." These hits are then subjected to progressively more rigorous assays to confirm their activity, determine their potency, and assess their effects in a more physiologically relevant cellular environment.
References
Application Notes and Protocols for N-Alkylation of 5-Fluorobenzo[d]isoxazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The N-alkylation of 5-Fluorobenzo[d]isoxazol-3-ylamine is a critical transformation in medicinal chemistry, yielding a scaffold of significant interest for the development of novel therapeutics. Derivatives of this core structure have been explored for their potential as potent and selective inhibitors of various biological targets. This guide provides an in-depth exploration of robust experimental protocols for the N-alkylation of this valuable building block, grounded in established chemical principles and supported by relevant literature.
Strategic Approaches to N-Alkylation
The primary amino group of this compound offers a nucleophilic handle for the introduction of a diverse range of alkyl substituents. The choice of synthetic strategy is paramount and is dictated by the nature of the desired alkyl group, the required reaction conditions, and the overall synthetic scheme. This guide will detail three principal and effective methodologies:
-
Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the reaction of the amine with an alkyl halide in the presence of a suitable base.
-
Reductive Amination: A versatile one-pot or stepwise procedure that couples the amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the target N-alkylated amine.
-
Mitsunobu Reaction: A mild and efficient method for the alkylation of the amine using an alcohol, facilitated by a phosphine and an azodicarboxylate.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a fundamental method for forming C-N bonds. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The choice of base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrogen halide byproduct. Over-alkylation to form the tertiary amine can be a competing side reaction, which can often be mitigated by using an excess of the starting amine.[1][2]
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5-2.0 eq. or Et₃N, 2.0 eq.) in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (approximately 0.1-0.5 M concentration).[3]
-
Reaction Initiation: To the stirred solution, add the desired alkyl halide (1.0-1.2 eq.) dropwise at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the initial exotherm.
-
Reaction Progression: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
| Parameter | Condition | Rationale |
| Solvent | DMF, ACN, THF | Polar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | To deprotonate the amine and neutralize the acid byproduct. The choice depends on the reactivity of the alkyl halide and the desired reaction rate. |
| Temperature | Room Temp. to 80 °C | Higher temperatures can accelerate the reaction but may also promote side reactions like over-alkylation. |
| Stoichiometry | 1.0-1.2 eq. of alkyl halide | A slight excess of the alkylating agent can help drive the reaction to completion. |
Protocol 2: Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of secondary amines.[4] This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ or in a separate step to the corresponding alkylated amine. A key advantage of this method is the ability to use a vast array of commercially available aldehydes and ketones to introduce diverse alkyl groups. The choice of reducing agent is critical, with milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Step-by-Step Protocol:
-
Imine Formation: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq.). Stir the mixture at room temperature for 30 minutes to 1 hour to facilitate the formation of the iminium ion.
-
Reduction: To the reaction mixture, add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.), portion-wise at room temperature. The reaction is typically stirred at room temperature for several hours to overnight.
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure N-alkylated amine.
| Parameter | Condition | Rationale |
| Carbonyl Source | Aldehydes or Ketones | A wide variety are commercially available, allowing for diverse substitutions. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild reducing agents that selectively reduce the iminium ion over the carbonyl group. |
| Solvent | MeOH, DCE, THF | Solvents that are compatible with both imine formation and the reduction step. |
| Catalyst | Acetic Acid | A catalytic amount of acid promotes the formation of the iminium ion intermediate. |
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the N-alkylation of amines under mild, neutral conditions, utilizing an alcohol as the alkylating agent.[5] This reaction typically involves a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a valuable feature in stereoselective synthesis. Recent advancements have expanded the scope of the Mitsunobu reaction to include less acidic amines.[6][7]
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Azodicarboxylate Addition: To the cooled and stirred solution, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change is typically observed upon addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue, containing the desired product and triphenylphosphine oxide byproduct, is then purified by flash column chromatography on silica gel to isolate the N-alkylated product.
| Parameter | Condition | Rationale |
| Alkylating Agent | Primary or Secondary Alcohols | Offers a mild alternative to alkyl halides. |
| Reagents | PPh₃ and DIAD/DEAD | The key components that activate the alcohol for nucleophilic attack by the amine. |
| Solvent | Anhydrous THF, Dioxane, or DCM | Anhydrous conditions are crucial for the success of the reaction. |
| Temperature | 0 °C to Room Temp. | The initial cooling helps to control the reaction rate and minimize side reactions. |
Summary and Comparison of N-Alkylation Methods
| Method | Advantages | Disadvantages | Key Considerations |
| Direct Alkylation | Simple procedure, readily available reagents. | Risk of over-alkylation, may require elevated temperatures. | Choice of base and solvent is critical. |
| Reductive Amination | High versatility, wide range of aldehydes/ketones available, good for complex alkyl groups. | Requires a suitable carbonyl compound, reducing agents can be moisture-sensitive. | The pH of the reaction medium can influence the rate of imine formation. |
| Mitsunobu Reaction | Mild, neutral conditions, uses alcohols as alkylating agents, stereoinversion at the alcohol center. | Stoichiometric amounts of reagents are required, purification can be challenging due to byproducts (e.g., triphenylphosphine oxide). | Strict anhydrous conditions are necessary. |
Conclusion
The N-alkylation of this compound can be effectively achieved through several synthetic strategies. The choice of method should be carefully considered based on the specific requirements of the target molecule and the overall synthetic plan. The protocols provided in this guide offer robust starting points for the synthesis of a wide array of N-alkylated derivatives, enabling further exploration of this important scaffold in drug discovery and development.
References
- 1. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of Synthesized Benzisoxazoles
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: The Privileged Scaffold in Modern Drug Discovery
The benzisoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1] Its unique structural and electronic properties have been harnessed to develop antipsychotics, antimicrobials, anti-inflammatory agents, and anticancer therapeutics.[1][2] Given its significance, the unambiguous characterization of newly synthesized benzisoxazole derivatives is a critical step in the drug discovery and development pipeline. Impurities or misidentification of a synthesized compound can lead to erroneous biological data and significant delays in a research program.
This comprehensive guide provides a suite of robust analytical methodologies for the structural elucidation and purity assessment of synthesized benzisoxazoles. The protocols herein are designed to be self-validating, providing a clear and logical workflow from initial structural confirmation to final purity analysis. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific benzisoxazole derivatives.
The Integrated Analytical Workflow: A Multi-Technique Approach
The characterization of a novel synthesized compound is rarely accomplished with a single analytical technique. Instead, a complementary suite of methods is employed to build a comprehensive and irrefutable data package. The relationship between these techniques for a typical benzisoxazole characterization is illustrated below.
Caption: Figure 1: Integrated Analytical Workflow for Benzisoxazole Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[3] For benzisoxazoles, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis of the target scaffold and the regiochemistry of any substituents.
Causality in NMR Experimental Design
-
Choice of Solvent: The deuterated solvent must completely dissolve the sample. Chloroform-d (CDCl₃) is a common first choice due to its versatility. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though its residual water peak can sometimes obscure signals.[4]
-
¹H NMR: This is the initial and quickest experiment. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. Aromatic protons on the benzisoxazole ring system typically resonate between 7.0-8.5 ppm.[3]
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the benzisoxazole core are characteristic, typically appearing between 110-160 ppm.[3][5] Due to the low natural abundance of ¹³C, a greater number of scans are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[3]
-
2D NMR (COSY, HSQC, HMBC): For complex benzisoxazole derivatives with overlapping signals or ambiguous assignments, 2D NMR techniques are invaluable. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized benzisoxazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]
-
Ensure the sample is fully dissolved; sonication may be required.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (a frequency of 400 MHz or higher is recommended).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to a standard range for organic molecules (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (typically 8 to 16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected chemical shifts (e.g., 0 to 200 ppm).[3]
-
A significantly larger number of scans will be necessary (e.g., 128 to 1024 or more) depending on the sample concentration.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).[3]
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce proton connectivity.[4]
-
Correlate the observed signals with the expected structure of the synthesized benzisoxazole.
-
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 7.0 - 8.5 | Aromatic protons on the benzisoxazole core.[3] |
| ¹H | Varies | Protons on substituent groups. |
| ¹³C | 110 - 160 | Aromatic and heterocyclic carbons of the core.[3][5] |
| ¹³C | Varies | Carbons of substituent groups. |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For benzisoxazole characterization, its primary role is to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Causality in MS Experimental Design
-
Ionization Technique: The choice of ionization method is crucial.
-
Electrospray Ionization (ESI): Ideal for polar and moderately polar benzisoxazole derivatives. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.[4]
-
Electron Ionization (EI): Suitable for more volatile and thermally stable compounds. EI is a high-energy technique that often results in extensive fragmentation, providing structural information through the fragmentation pattern. The molecular ion [M]⁺ is observed if it is stable enough.[3]
-
-
Mass Analyzer: Time-of-Flight (TOF) and Orbitrap analyzers are commonly used for HRMS due to their high mass accuracy and resolution.
Protocol: HRMS Analysis (ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of the benzisoxazole sample (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade) to minimize background ions.
-
-
Sample Introduction:
-
Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode (for observing [M+H]⁺ or [M+Na]⁺). Negative ion mode can be used for acidic derivatives.
-
Scan a mass range that comfortably includes the expected molecular weight of the compound.
-
Ensure the mass analyzer is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Compare the experimentally measured accurate mass with the theoretical mass calculated for the expected elemental formula. A mass error of less than 5 ppm is typically considered confirmation of the elemental composition.
-
Analyze any observed fragment ions to gain further structural insights. For the parent 1,2-benzisoxazole (MW=119), a common fragment at m/z 91 corresponds to the loss of carbon monoxide ([M-CO]⁺).[3]
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Once the structure of the synthesized benzisoxazole is confirmed by NMR and MS, it is essential to determine its purity. Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse technique for this purpose in the pharmaceutical industry.[7][8]
Causality in HPLC Method Development
-
Column Choice: A C18 column is the most common starting point for RP-HPLC, offering good retention for a wide range of organic molecules.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or dilute acid like phosphoric or formic acid) and an organic modifier (typically acetonitrile or methanol) is used.[9][10] The gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components of a reaction mixture with good peak shape and resolution.
-
Detection Wavelength: The UV detector wavelength should be set at the λmax (wavelength of maximum absorbance) of the benzisoxazole derivative to ensure maximum sensitivity.[7] This can be determined by running a UV-Vis spectrum of the compound or by using a Diode Array Detector (DAD) during the HPLC run.
Caption: Figure 2: Workflow for HPLC Purity Determination.
Protocol: RP-HPLC Purity Analysis
-
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A typical starting gradient would be 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at the determined λmax (e.g., 280 nm).[7]
-
Injection Volume: 10 µL.[7]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the synthesized benzisoxazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as an area percentage of the total integrated peak area.
-
The formula for purity calculation is: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .
-
Complementary Analytical Techniques
While NMR, MS, and HPLC form the core of the characterization workflow, other techniques provide valuable complementary information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] For benzisoxazoles, it can quickly confirm the presence of key structural features.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Key Benzisoxazole IR Absorption Bands:
-
~1620-1640 cm⁻¹: C=N stretching vibration.[12]
-
~1580-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~1240-1260 cm⁻¹: C-O stretching of the isoxazole ring.
-
Single Crystal X-ray Crystallography
For novel benzisoxazole derivatives, obtaining a single crystal suitable for X-ray diffraction provides the ultimate, unambiguous proof of structure.[13][14] It reveals the precise three-dimensional arrangement of atoms in the molecule and their connectivity, confirming stereochemistry and resolving any structural ambiguities that may persist after spectroscopic analysis.
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared to the theoretical values for the proposed molecular formula. A close correlation (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Conclusion
The robust characterization of synthesized benzisoxazoles is a non-negotiable aspect of chemical and pharmaceutical research. By employing an integrated analytical workflow that leverages the strengths of NMR, Mass Spectrometry, and HPLC, researchers can confidently elucidate the structure and assess the purity of their compounds. Complementary techniques such as FTIR, X-ray crystallography, and elemental analysis provide additional layers of confirmation, culminating in a comprehensive data package that meets the rigorous standards of scientific integrity and regulatory scrutiny.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Profiling the Bioactivity of 5-Fluorobenzo[d]isoxazol-3-ylamine Analogs using In Vitro Cell-Based Assays
Introduction: The Therapeutic Potential of Novel Isoxazole Analogs
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The introduction of a fluorine atom to the benzoisoxazole core in 5-Fluorobenzo[d]isoxazol-3-ylamine analogs presents a novel chemical space with the potential for unique pharmacological properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro cellular effects of this promising class of compounds.
Given the frequent observation of cytotoxic and pro-apoptotic activities in novel heterocyclic compounds, this guide will focus on a tiered screening approach to first assess general cytotoxicity, followed by a more detailed investigation into the potential induction of apoptosis and effects on cell cycle progression.[3] This systematic approach allows for the efficient identification of lead compounds and the elucidation of their mechanism of action, crucial steps in the early stages of drug discovery.[4][5][6]
The protocols detailed herein are designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) formats, enabling the rapid evaluation of a library of this compound analogs.[7][8]
Experimental Workflow: A Tiered Approach to Bioactivity Profiling
A logical and resource-efficient workflow is essential for the preliminary assessment of novel compounds. We propose a three-tiered approach, moving from broad phenotypic effects to more specific mechanistic insights.
References
- 1. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bioivt.com [bioivt.com]
- 6. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Screening 5-Fluorobenzo[d]isoxazol-3-ylamine Derivatives for Anti-proliferative Activity
Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of 1,2-benzisoxazole, in particular, have garnered significant attention for their diverse biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties.[2][3] Emerging research has highlighted their potential as potent anti-cancer agents, with demonstrated cytotoxic effects against various cancer cell lines.[1][3][4] The 5-Fluorobenzo[d]isoxazol-3-ylamine core represents a promising starting point for the development of novel anti-proliferative agents. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, potentially leading to improved therapeutic efficacy.
This guide provides a comprehensive framework for the systematic screening and characterization of this compound derivatives. We will detail robust, cell-based assays to quantify anti-proliferative activity, confirm cytotoxic effects, and elucidate potential mechanisms of action, specifically focusing on the induction of apoptosis. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in oncology drug discovery.
Putative Signaling Pathways in Cancer Proliferation and Apoptosis
A fundamental aspect of cancer is the dysregulation of signaling pathways that control cell growth, proliferation, and programmed cell death (apoptosis).[5] Two of the most critical and frequently altered pathways in human cancers are the PI3K/AKT and the p53 signaling cascades.[5][6][7]
-
The PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism.[7][8][9] Its aberrant activation, a common event in many tumors, promotes cancer progression and can lead to drug resistance.[6][8] Targeting components of the PI3K/AKT pathway is a key strategy in modern cancer therapy.[7]
-
The p53 Pathway: The tumor suppressor protein p53, often called the "guardian of the genome," plays a crucial role in preventing tumor development by inducing cell-cycle arrest or apoptosis in response to cellular stress, such as DNA damage.[10][11][12][13] Many anti-cancer agents exert their effects by activating the p53 pathway.[14]
The screening cascade outlined in this document aims to identify compounds that not only inhibit cell proliferation but may also do so by modulating these key pathways, ultimately leading to cancer cell death.
Figure 1: Putative signaling pathways targeted by anti-proliferative compounds.
Experimental Workflow: A Tiered Screening Approach
A successful screening campaign employs a tiered approach, starting with a broad primary screen to identify "hits," followed by more specific secondary and mechanistic assays to confirm activity and elucidate the mode of action.[15] This strategy efficiently allocates resources by focusing on the most promising compounds.
Figure 2: A tiered experimental workflow for screening anti-proliferative compounds.
Part 1: Primary Anti-Proliferative Screening
For the initial high-throughput screening (HTS) of the compound library, the Sulforhodamine B (SRB) assay is recommended.[15][16][17] It is a simple, sensitive, and cost-effective colorimetric assay that relies on the ability of SRB dye to bind to basic amino acid residues of cellular proteins, providing an estimation of total biomass.[18][19][20][21]
Protocol 1: Sulforhodamine B (SRB) Assay
Principle: This assay quantifies cell density by staining total cellular protein with the SRB dye. The amount of bound dye is directly proportional to the cell number.[21]
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO (10 mM stock)
-
Trichloroacetic acid (TCA), 50% (w/v) in water, chilled to 4°C
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
SRB Solubilization Buffer (10 mM Tris base, pH 10.5)
-
Multichannel pipette and microplate reader (565 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-15,000 cells/well) in 100 µL of complete medium.
-
Seed the cells into 96-well plates and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. For a primary screen, a single high concentration (e.g., 10 µM or 50 µM) is often used.
-
Add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (DMSO, final concentration ≤0.5%) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Gently add 100 µL of cold 10% TCA to each well to fix the cells.[19]
-
Incubate the plates at 4°C for at least 1 hour. This step cross-links proteins and adheres the cells to the plate.
-
-
Staining:
-
Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess media components.[19]
-
Invert the plates and tap firmly on absorbent paper to remove all liquid. Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[19]
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[19]
-
Invert and tap the plates to remove excess wash solution. Air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[19]
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 565 nm using a microplate reader.
-
Part 2: Secondary and Mechanistic Assays
Compounds identified as "hits" in the primary screen should be subjected to secondary assays to confirm their activity and begin to investigate their mechanism of action.
Protocol 2: MTT Assay for Dose-Response Analysis
The MTT assay is a classic method to assess metabolic activity as a proxy for cell viability.[22] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. This assay serves as an excellent orthogonal method to confirm the SRB results.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the SRB protocol. However, instead of a single concentration, treat cells with a range of concentrations of the hit compounds (e.g., 8-10 concentrations in a semi-log dilution series) to generate a dose-response curve.
-
-
MTT Addition:
-
After the 48-72 hour incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[23]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.[23]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection
To determine if the observed anti-proliferative activity is due to the induction of apoptosis, a direct measure of apoptotic pathway activation is necessary. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[24] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for measuring their activity.[25]
Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases-3 and -7.[26][27] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[25]
Materials:
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in white-walled plates as described previously.
-
Treat cells with the hit compounds at concentrations around their determined IC50 values. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Incubate for a period determined by time-course experiments (typically 12-48 hours).
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well.
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Part 3: Data Analysis and Interpretation
1. Calculating Percent Inhibition:
For both SRB and MTT assays, raw absorbance data must be converted to percent inhibition.
-
Formula: % Inhibition = 100 × [ 1 - ( (ODTreated - ODBlank) / (ODVehicle - ODBlank) ) ]
-
ODTreated: Absorbance of wells with cells and the test compound.
-
ODVehicle: Average absorbance of wells with cells and the vehicle (DMSO).
-
ODBlank: Average absorbance of wells with medium only.
-
2. Determining the IC50 Value:
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process.[28]
-
Procedure:
-
Plot the percent inhibition (Y-axis) against the log of the compound concentration (X-axis).[28]
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[29]
-
Software such as GraphPad Prism or specialized online calculators can be used to perform this analysis and calculate the precise IC50 value.[28][29][30]
-
3. Interpreting Apoptosis Data:
Caspase-3/7 activity is typically expressed as fold change over the vehicle control. A significant increase in the luminescent signal in treated cells compared to control cells indicates the induction of apoptosis.
Data Presentation: Summary of Results
Quantitative data should be summarized in a clear, tabular format for easy comparison of compound potencies.
| Compound ID | Derivative Structure | IC50 (µM) in MCF-7 (SRB Assay) | Max Caspase-3/7 Activation (Fold Change vs. Control) |
| F-BIA-001 | R = -CH₃ | 12.5 | 1.8 |
| F-BIA-002 | R = -Cl | 2.8 | 5.2 |
| F-BIA-003 | R = -OCH₃ | 35.1 | 1.2 |
| Doxorubicin | (Positive Control) | 0.9 | 6.5 |
Table 1: Hypothetical screening data for a series of this compound derivatives.
Conclusion
This application guide provides a robust, multi-tiered strategy for the initial screening and characterization of this compound derivatives as potential anti-proliferative agents. By employing a combination of a reliable primary screen (SRB), an orthogonal confirmation assay (MTT), and a specific mechanistic assay (Caspase-3/7), researchers can efficiently identify potent compounds and gain initial insights into their mode of action. The compounds that demonstrate significant growth inhibition and induction of apoptosis, such as the hypothetical F-BIA-002, can be prioritized for further lead optimization, detailed mechanistic studies, and in vivo efficacy testing.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of p53 in Cell Cycle Arrest, Cellular Senescence and Apoptosis in Cells with DNA Damage – American Journal of Student Research [ajosr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 16. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. zellx.de [zellx.de]
- 21. canvaxbiotech.com [canvaxbiotech.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. atcc.org [atcc.org]
- 24. Cell-based assays for profiling activity and safety properties of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 26. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 27. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. clyte.tech [clyte.tech]
- 29. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Application Notes and Protocols: Development of Anticancer Agents from the 5-Fluorobenzo[d]isoxazol-3-ylamine Scaffold
Introduction: The Promise of the Benzo[d]isoxazole Scaffold in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, have emerged as a privileged scaffold in drug discovery, offering a three-dimensional architecture that facilitates precise interactions with biological targets. Among these, the benzo[d]isoxazole moiety has garnered significant attention due to its presence in a variety of biologically active compounds. The introduction of a fluorine atom at the 5-position and an amine group at the 3-position of the benzo[d]isoxazole ring system creates a unique chemical entity, 5-Fluorobenzo[d]isoxazol-3-ylamine, with the potential for developing a new class of targeted anticancer therapeutics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of anticancer agents derived from the this compound scaffold. We will delve into the synthetic strategies, in vitro and in vivo evaluation protocols, and the elucidation of the mechanism of action, providing a robust framework for advancing these promising compounds from the laboratory to preclinical development.
Part 1: Synthesis and Lead Optimization
The journey of developing a novel anticancer agent begins with the chemical synthesis of a library of compounds based on the core scaffold. The this compound serves as a versatile starting material for generating a diverse set of derivatives.
General Synthetic Scheme
The synthesis of derivatives from the this compound scaffold typically involves the modification of the 3-amino group. This can be achieved through various chemical reactions, such as acylation, sulfonylation, and reductive amination, to introduce a wide range of substituents.
Application Note: A Validated Protocol for the Synthesis of N-(1,2-Benzisoxazol-3-yl)sulfonamide Derivatives
Abstract
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] When coupled with the sulfonamide moiety, another critical pharmacophore known for a wide array of biological activities, the resulting derivatives present a promising avenue for drug discovery.[2][3][4] This document provides a comprehensive, field-tested protocol for the synthesis of novel sulfonamide derivatives starting from 3-aminobenzisoxazole. We delve into the reaction mechanism, offer a detailed step-by-step experimental procedure, present a troubleshooting guide, and include methods for structural confirmation, ensuring scientific integrity and reproducibility.
Introduction and Scientific Rationale
Benzisoxazole and its analogues are foundational components in a variety of therapeutic agents, demonstrating activities including antimicrobial, antipsychotic, anti-inflammatory, and anticancer effects.[1] The unique electronic and structural properties of this bicyclic heterocycle allow it to interact effectively with biological macromolecules.[5] Separately, the sulfonamide group (-S(=O)₂-NR₂) is a cornerstone of chemotherapy, first recognized for its antibacterial properties and now integral to drugs targeting a multitude of conditions.[6]
The synthesis of hybrid molecules incorporating both the 3-aminobenzisoxazole core and a variable sulfonyl group offers a robust strategy for generating novel chemical entities with potentially unique pharmacological profiles. The protocol described herein focuses on the direct N-sulfonylation of 3-aminobenzisoxazole with various aryl sulfonyl chlorides. This reaction is a classic example of nucleophilic substitution at a sulfonyl center and is a reliable method for forming the stable sulfonamide linkage.
Reaction Principle and Mechanism
The core of this synthesis is the reaction between the primary amino group of 3-aminobenzisoxazole and an electrophilic sulfonyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.
Causality of Reagent Choice:
-
3-Aminobenzisoxazole: The nucleophilic starting material. Its amino group is sufficiently reactive to initiate the desired bond formation.
-
Aryl Sulfonyl Chloride: The electrophilic partner. The chlorine atom is a good leaving group, and the R-group can be varied to explore structure-activity relationships (SAR).
-
Pyridine (or Triethylamine): A crucial component that serves a dual purpose. It acts as a solvent and, more importantly, as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[7][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The general reaction is illustrated below:
Caption: General reaction scheme for N-sulfonylation.
Detailed Experimental Protocol
This protocol details the synthesis of a representative compound, N-(1,2-benzisoxazol-3-yl)benzenesulfonamide.
Materials and Reagents
-
3-Aminobenzisoxazole (≥97% purity)
-
Benzenesulfonyl chloride (≥98% purity)
-
Pyridine (Anhydrous, ≥99.8%)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Ice (from deionized water)
-
Hydrochloric Acid (HCl), concentrated
-
Silica gel 60 F254 TLC plates
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
Apparatus
-
100 mL Round-bottom flask
-
Reflux condenser with drying tube (filled with CaCl₂)
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Beakers (250 mL, 500 mL)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzisoxazole (1.34 g, 0.01 mol).
-
Solvent Addition: Add 20 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the solid is completely dissolved.
-
Reagent Addition: While stirring, carefully add benzenesulfonyl chloride (1.77 g, 1.27 mL, 0.01 mol) dropwise to the solution. An initial exothermic reaction may be observed.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 115°C) using a heating mantle. Maintain the reflux for 3-4 hours.[8]
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a 3:1 Hexane:Ethyl Acetate eluent. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the 3-aminobenzisoxazole spot and the appearance of a new, typically less polar, product spot indicates reaction completion.[8][9]
-
Work-up and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ~200 g of crushed ice and water with constant stirring.[8]
-
Precipitation: A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove residual pyridine and pyridine hydrochloride.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, N-(1,2-benzisoxazol-3-yl)benzenesulfonamide.
-
Characterization: Determine the melting point and characterize the product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity.[2][9][10]
Overall Synthesis Workflow
The entire process, from initial setup to final analysis, is outlined in the workflow diagram below.
Caption: Experimental workflow for sulfonamide synthesis.
Expected Data for Representative Derivatives
The following table summarizes expected outcomes for the synthesis using different substituted aryl sulfonyl chlorides. This demonstrates the protocol's versatility.
| R-Group (on Ar-SO₂Cl) | Product Name | Expected Yield (%) | M.p. (°C) | Key ¹H NMR Signal (δ ppm) |
| -H | N-(1,2-benzisoxazol-3-yl)benzenesulfonamide | 80-90 | 195-197 | ~11.5 (s, 1H, -SO₂NH-) |
| 4-CH₃ | N-(1,2-benzisoxazol-3-yl)-4-methylbenzenesulfonamide | 85-95 | 210-212 | ~2.4 (s, 3H, -CH₃), ~11.4 (s, 1H, -SO₂NH-) |
| 4-Cl | N-(1,2-benzisoxazol-3-yl)-4-chlorobenzenesulfonamide | 75-85 | 202-204 | ~11.6 (s, 1H, -SO₂NH-), Aromatic protons shifted downfield |
| 4-NO₂ | N-(1,2-benzisoxazol-3-yl)-4-nitrobenzenesulfonamide | 70-80 | 225-227 | ~11.8 (s, 1H, -SO₂NH-), Aromatic protons shifted downfield |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Impure or wet reagents (especially pyridine).2. Sulfonyl chloride has hydrolyzed.3. Insufficient reaction time or temperature. | 1. Use anhydrous pyridine and fresh reagents.2. Use a fresh bottle of sulfonyl chloride.3. Ensure proper reflux temperature and extend reaction time, monitoring by TLC. |
| Incomplete Reaction | 1. Insufficient heating.2. Stoichiometry is incorrect. | 1. Check heating mantle temperature and ensure a steady reflux.2. Re-verify calculations and molar equivalents of reactants. |
| Product Oily/Gummy | 1. Incomplete removal of pyridine.2. Impurities present. | 1. During work-up, stir the precipitate in ice-water for a longer duration. A dilute HCl wash can also be used, followed by water.2. Attempt purification via column chromatography. |
| Difficulty in Recrystallization | 1. Incorrect solvent choice.2. Product is impure. | 1. Test other solvents (e.g., methanol, isopropanol, or solvent pairs like ethanol/water).2. Re-purify the crude product, possibly by washing again before recrystallization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.
-
Reagent Handling:
-
Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle with extreme care.
-
Sulfonyl Chlorides: Are corrosive and react with moisture. Handle them quickly in a dry environment and avoid inhalation of vapors.
-
Hydrochloric Acid: Is highly corrosive. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a reliable and reproducible protocol for the synthesis of N-(1,2-benzisoxazol-3-yl)sulfonamide derivatives. The method is robust, high-yielding, and amenable to the creation of a diverse library of compounds for screening in drug discovery programs. The potential for these derivatives to exhibit significant biological activity, given the pedigrees of their constituent scaffolds, makes this synthetic route a valuable tool for medicinal chemists.[10][11]
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. echemcom.com [echemcom.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]
- 11. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Fluorobenzo[d]isoxazol-3-ylamine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Benzisoxazole Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry, complementing traditional high-throughput screening (HTS) by offering a more rational and focused approach to identifying high-quality lead compounds.[1][2] The core principle of FBDD lies in screening small, low-molecular-weight compounds, or "fragments," which, despite their typically weak binding affinities, can form highly efficient and specific interactions with a biological target.[2] These initial fragment hits then serve as starting points for elaboration into more potent and drug-like molecules through structure-guided optimization.[3][4]
Within the vast chemical space of fragment libraries, the benzisoxazole scaffold has emerged as a privileged structure. Its rigid bicyclic nature provides a well-defined vector for substituent placement, while the isoxazole ring offers a rich array of hydrogen bonding and other non-covalent interaction possibilities.[5] The introduction of a fluorine atom, as in 5-Fluorobenzo[d]isoxazol-3-ylamine, can further enhance its drug-like properties by modulating pKa, improving metabolic stability, and increasing binding affinity through favorable interactions with the target protein.[6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a valuable building block in FBDD campaigns. We will delve into its physicochemical properties, provide detailed protocols for its application in primary screening using key biophysical techniques, and outline a roadmap for hit-to-lead optimization.
Physicochemical Profile of this compound
A successful fragment must possess specific physicochemical properties that adhere to the "Rule of Three," which generally dictates a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors.[7] These guidelines ensure that the fragment has good aqueous solubility, a prerequisite for most biophysical screening assays, and sufficient chemical space for subsequent optimization without ballooning into non-drug-like territory.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O | [3] |
| Molecular Weight | 152.13 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥97% (typical) | [3] |
| Hydrogen Bond Donors | 1 | Chemically Calculated |
| Hydrogen Bond Acceptors | 3 | Chemically Calculated |
| cLogP | ~1.5 - 2.2 | Chemically Calculated |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | [8] |
As the table indicates, this compound aligns well with the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. Its low molecular weight and moderate lipophilicity suggest good solubility and a favorable starting point for medicinal chemistry efforts.
Synthesis of this compound
While this compound is commercially available from several suppliers,[9][10] an in-house synthesis may be desirable for scalability or analog preparation. A general and robust method for the synthesis of 3-aminobenzisoxazoles involves the cyclization of a suitably substituted salicylonitrile derivative.
A plausible synthetic route, adapted from general isoxazole synthesis methodologies, is outlined below.[11][12] This should be considered a general guideline, and optimization of reaction conditions may be necessary.
Figure 1. A potential synthetic pathway for this compound.
Fragment Screening Methodologies: A Practical Guide
The identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding events. Here, we provide detailed protocols for three of the most widely used methods in FBDD: Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.
Protocol 1: NMR-Based Fragment Screening
NMR spectroscopy is a powerful tool for fragment screening as it can provide information on binding, affinity, and the location of the binding site on the target protein.[11][13] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust for detecting weak interactions.
Materials:
-
¹⁵N-labeled target protein (typically 50-150 µM in a suitable buffer)
-
Fragment library containing this compound (e.g., 1 mM stock in d₆-DMSO)
-
NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, 5% D₂O)
-
NMR spectrometer (600 MHz or higher recommended)
Procedure:
-
Protein Preparation: Prepare a stock solution of ¹⁵N-labeled target protein in the NMR buffer. Ensure the protein is stable and well-folded under these conditions.
-
Fragment Library Preparation: Prepare plates of fragment mixtures (e.g., 8-12 fragments per well) at a high concentration in d₆-DMSO.
-
Initial Screening:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a small aliquot of a fragment mixture to the protein sample (final fragment concentration typically 100-500 µM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Overlay the spectra and look for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate binding of one or more fragments in the mixture.
-
-
Hit Deconvolution:
-
For mixtures that show CSPs, screen smaller sub-mixtures or individual fragments from that mixture to identify the specific fragment(s) responsible for the binding event.
-
-
Affinity Determination:
-
Once a hit is identified, perform a titration by adding increasing concentrations of the fragment to the protein sample and acquiring an HSQC spectrum at each concentration.
-
Monitor the CSPs of specific residues as a function of fragment concentration and fit the data to a binding isotherm to determine the dissociation constant (Kₑ).
-
-
Binding Site Mapping:
-
Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.
-
Figure 2. Workflow for NMR-based fragment screening.
Protocol 2: Surface Plasmon Resonance (SPR)-Based Fragment Screening
SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface to monitor molecular interactions in real-time.[1][14][15] It is highly sensitive and can be used for both primary screening and detailed kinetic analysis of fragment binding.
Materials:
-
Target protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, with 1-5% DMSO)
-
Fragment library containing this compound
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for an immobilization level that will yield a theoretical maximum response (Rₘₐₓ) of approximately 50-100 RU for a small fragment.
-
Create a reference surface (e.g., a blank flow cell or a flow cell with an irrelevant protein) to subtract non-specific binding.
-
-
Assay Development:
-
Optimize the running buffer, including DMSO concentration, to minimize non-specific binding and ensure protein stability.
-
Perform a "clean screen" by injecting a high concentration of a known non-binder or a subset of the library to identify and remove promiscuous binders.[16]
-
-
Primary Screening:
-
Inject the fragments from the library at a single high concentration (e.g., 100-200 µM) over the target and reference surfaces.
-
Monitor the binding response. Hits are identified as fragments that give a significantly higher response on the target surface compared to the reference surface.
-
-
Hit Confirmation and Affinity Determination:
-
For the initial hits, perform a dose-response analysis by injecting a range of concentrations of the fragment.
-
Fit the equilibrium binding responses to a 1:1 steady-state affinity model to determine the Kₑ.
-
-
Kinetic Analysis (Optional):
-
For higher affinity hits, perform a kinetic analysis by fitting the association and dissociation phases of the sensorgrams to determine the on-rate (kₐ) and off-rate (kₑ).
-
Figure 3. Workflow for SPR-based fragment screening.
Protocol 3: X-ray Crystallography-Based Fragment Screening
X-ray crystallography provides the highest resolution structural information, revealing the precise binding mode of a fragment to its target protein.[17] This information is invaluable for structure-guided hit-to-lead optimization.
Materials:
-
Highly pure and concentrated target protein
-
Crystallization reagents and plates
-
Fragment library containing this compound
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Protein Crystallization:
-
Screen for and optimize crystallization conditions to obtain robust, well-diffracting crystals of the apo-protein.
-
-
Fragment Soaking:
-
Prepare a solution of the fragment in a cryoprotectant-containing buffer. The fragment concentration is typically high (10-50 mM) to ensure sufficient occupancy in the crystal.
-
Transfer the protein crystals into the fragment-containing solution and allow them to soak for a defined period (minutes to hours).
-
-
Data Collection:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure, typically by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Refine the structure of the protein-fragment complex to obtain a high-resolution model of the interaction.
-
Figure 4. Workflow for X-ray crystallography-based fragment screening.
From Hit to Lead: Strategies for Optimizing Benzisoxazole Fragments
Once a fragment hit like this compound is identified and its binding mode is confirmed, the next critical phase is to evolve it into a potent, lead-like compound.[3][4] The structural information obtained from X-ray crystallography or NMR is paramount in guiding this process. Three common strategies are employed:
-
Fragment Growing: This involves adding chemical functionality to the fragment to explore and occupy adjacent pockets in the binding site. The amino group on this compound is an excellent vector for this approach, allowing for the formation of amides, sulfonamides, or other derivatives.[6]
-
Fragment Merging: If two or more fragments are found to bind in close proximity within the same binding site, they can be merged into a single, more potent molecule that incorporates the key binding features of both original fragments.
-
Fragment Linking: When two fragments bind to distinct, non-overlapping sites, they can be connected by a chemical linker of appropriate length and flexibility to create a larger molecule with significantly enhanced affinity.
The optimization of a benzisoxazole-based fragment into a potent inhibitor has been demonstrated in several drug discovery programs.[5] For instance, the strategic modification of the benzisoxazole core has led to the development of potent inhibitors for various targets.[5]
Figure 5. General strategies for hit-to-lead optimization.
Conclusion
This compound represents a high-value fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the privileged nature of the benzisoxazole scaffold, make it an excellent starting point for the discovery of novel therapeutics. By employing the robust biophysical screening protocols detailed in this guide and leveraging structure-based design principles for hit-to-lead optimization, research teams can significantly enhance the efficiency and success rate of their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluorobenzo[d]isoxazol-3-amine | CymitQuimica [cymitquimica.com]
- 3. Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 868271-13-0|5-Fluorobenzo[d]isoxazol-3-amine|BLD Pharm [bldpharm.com]
- 7. 868271-13-0 | 5-Fluorobenzo[d]isoxazol-3-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 68291-99-6|(5-Fluorobenzo[d]isoxazol-3-yl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 14. 68291-97-4|Benzo[d]isoxazol-3-ylmethanesulfonamide|BLD Pharm [bldpharm.com]
- 15. 1820035-39-9|3-Aminobenzo[d]isoxazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation method of 3-amino-5-alkylisoxazole - Patent CN-107602497-B - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluorobenzo[d]isoxazol-3-ylamine
Welcome to the technical support guide for the synthesis of 5-Fluorobenzo[d]isoxazol-3-ylamine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block.
Introduction and Synthetic Overview
This compound is a key intermediate in pharmaceutical research, valued for the unique physicochemical properties conferred by the fluorinated benzisoxazole scaffold. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.
The most common and industrially relevant pathway involves the base-mediated cyclization of 2-cyano-4-fluorophenol with hydroxylamine hydrochloride. This method is advantageous due to the accessibility of the starting materials and the convergent nature of the transformation.
Figure 1: General synthetic scheme for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of the this compound?
The reaction proceeds via a condensation-cyclization mechanism. First, hydroxylamine, a potent nucleophile, attacks the electrophilic carbon of the nitrile group in 2-cyano-4-fluorophenol to form an N-hydroxyamidine intermediate. Under the influence of heat and a suitable base, this intermediate undergoes intramolecular cyclization, where the oxygen of the N-hydroxy group attacks the phenolic carbon, displacing the hydroxyl group (after tautomerization/proton transfer) and forming the isoxazole ring after dehydration.[1]
Q2: Why is the choice of base so critical for this reaction?
The base serves two primary functions:
-
Freeing Hydroxylamine: It neutralizes the hydrochloride salt of hydroxylamine, liberating the free base (NH₂OH), which is the active nucleophile.
-
Facilitating Cyclization: It can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity for the final ring-closing step, or assist in the proton transfers required for the formation of the final aromatic ring system. An inappropriate base (too strong or too weak) can lead to side reactions or incomplete conversion.
Q3: Are there any major competing side reactions to be aware of?
Yes, several side reactions can occur. The most common is the formation of dimeric or polymeric byproducts, especially if the temperature is too high or reactant concentration is not well-controlled. Additionally, under harsh basic conditions, the starting phenol or the product can undergo decomposition. Hydrolysis of the starting nitrile to the corresponding carboxylic acid is also possible if excess water and strong base are present for prolonged periods.[2]
Q4: What are the primary safety concerns when running this synthesis?
Hydroxylamine and its salts are potentially explosive, especially upon heating in the absence of a solvent, and should be handled with care.[3] They are also skin and respiratory irritants. The reaction can be exothermic, particularly during the addition of the base. It is crucial to use an ice bath for initial mixing, ensure proper ventilation, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This section addresses specific experimental issues in a practical, question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired product. What could be the cause?
This is a common issue that can stem from several factors during the reaction or workup phase.
| Possible Cause | Explanation & Validation | Recommended Solution |
| A. Incorrect Base Stoichiometry | The base is required to liberate free hydroxylamine from its HCl salt. Using less than one equivalent will leave unreacted starting material. An excessive amount of a strong base can promote side reactions. | Use 1.1 to 1.5 equivalents of a moderate base like sodium acetate or triethylamine. Verify the purity and water content of your base. |
| B. Suboptimal Reaction Temperature | While initial mixing should be done at a low temperature to control exothermicity, the cyclization step often requires thermal energy. Insufficient heat can lead to the accumulation of the amidoxime intermediate without cyclization. | After initial mixing, heat the reaction to a reflux temperature appropriate for the solvent (e.g., 70-90 °C for ethanol). Monitor the disappearance of the intermediate by LC-MS. |
| C. Product Loss During Workup | This compound has both a basic amine and a weakly acidic N-H proton on the isoxazole ring. Its solubility in aqueous and organic layers can change dramatically with pH. | During aqueous workup, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction. This ensures the product is in its neutral, more organic-soluble form. Use a more polar solvent like ethyl acetate or a mixture including THF for extraction if solubility in common solvents is low. |
| D. Reagent Quality | Hydroxylamine hydrochloride can degrade over time, especially if exposed to moisture. The 2-cyano-4-fluorophenol starting material may contain impurities that inhibit the reaction. | Use freshly opened or properly stored hydroxylamine HCl. Confirm the purity of your 2-cyano-4-fluorophenol starting material via NMR or melting point analysis. |
Problem 2: Significant Impurity Formation
Question: My crude product shows multiple spots on TLC/peaks in LC-MS that are not the starting material or desired product. How can I identify and prevent these impurities?
Impurity generation often points to incorrect reaction conditions.
Figure 2: Decision tree for troubleshooting common impurity issues.
Problem 3: Difficulty with Product Purification
Question: I am struggling to purify the final compound. It either streaks on my silica column or I get poor recovery after crystallization.
Purification can be challenging due to the compound's polarity and functional groups.
-
For Column Chromatography: The free amine can interact strongly with acidic silica gel, causing streaking and yield loss.
-
Solution: Pre-treat your silica with a solvent mixture containing 1-2% triethylamine or ammonia in methanol to neutralize acidic sites. Use a solvent system with a polar component like methanol or ethanol in dichloromethane or ethyl acetate (e.g., 95:5 DCM:MeOH).
-
-
For Crystallization: Finding a suitable single-solvent system can be difficult.
-
Solution: Use a binary solvent system. Dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, heptane, or water) until turbidity persists. Allow the solution to cool slowly to promote crystal growth. If the product crashes out as an oil, try re-heating and adding slightly more of the good solvent before cooling.
-
Detailed Experimental Protocol
Disclaimer: This protocol is a representative method based on established chemical principles for analogous transformations and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound
Materials:
-
2-Cyano-4-fluorophenol (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (NaOAc) (1.5 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyano-4-fluorophenol (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium acetate (1.5 eq), and anhydrous ethanol (approx. 0.2 M concentration relative to the phenol).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ (to remove any unreacted phenol) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a gradient of 0-5% methanol in dichloromethane) or by crystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Quality Control:
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic aromatic proton signals consistent with the 5-fluoro substitution pattern and a broad singlet for the -NH₂ protons.
-
LC-MS: A single major peak with the correct mass-to-charge ratio ([M+H]⁺).
Mechanistic Deep Dive
Understanding the reaction mechanism is key to effective troubleshooting. The process involves several equilibrium steps leading to the final, stable aromatic product.
Figure 3: Simplified flowchart of the key mechanistic steps.
The critical step is the intramolecular cyclization, which is often rate-limiting. Ensuring the reaction has enough thermal energy and time is paramount for driving the equilibrium towards the final product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of 5-Fluorobenzo[d]isoxazol-3-ylamine and its Derivatives
Welcome to the technical support center for the purification of 5-Fluorobenzo[d]isoxazol-3-ylamine and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of fluorinated heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of these molecules. Our aim is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield in your experiments.
Introduction: The Unique Purification Challenges of Fluorinated Benzisoxazoles
This compound and its derivatives are privileged scaffolds in medicinal chemistry. The presence of the basic amine, the polar isoxazole ring, and the electron-withdrawing fluorine atom creates a unique set of physicochemical properties that can make purification challenging. Common issues include poor peak shape in chromatography, compound instability, and difficulties in crystallization. This guide will systematically address these problems with scientifically grounded solutions.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound and its derivatives.
Section 1: Column Chromatography
Column chromatography is a fundamental purification technique, but the basicity of the amine group in the target compounds can lead to significant issues with standard silica gel.
Question 1: My compound is streaking severely or showing significant tailing on the silica gel column. How can I improve the peak shape and separation?
Answer: Tailing is a classic problem when purifying amines on silica gel. This occurs due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.[1][2] Here are several effective strategies to mitigate this issue:
-
Use a Modified Eluent: The most common and effective solution is to add a basic modifier to your mobile phase. This additive will compete with your compound for the acidic sites on the silica, thereby reducing the unwanted strong interactions.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent system (e.g., Ethyl Acetate/Hexane). TEA is a volatile base that effectively masks the acidic silanol groups.[1]
-
Ammonium Hydroxide: For more polar derivatives, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective. A common eluent system is Dichloromethane:Methanol:Ammonium Hydroxide in ratios like 90:9:1.[1]
-
-
Alternative Stationary Phases: If modifying the eluent is insufficient, consider using a different stationary phase that is less acidic.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds. Basic alumina is generally preferred for amines.[1]
-
Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a base before packing the column.
-
Question 2: My compound seems to be decomposing on the silica gel column. What are my options?
Answer: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. If you suspect your this compound derivative is unstable on silica, here are some troubleshooting steps:
-
Confirm Instability: First, confirm that the compound is indeed unstable on silica. This can be quickly checked by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, your compound is likely unstable.
-
Switch to a Less Acidic Stationary Phase: As mentioned above, basic or neutral alumina is a good first alternative.[1]
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (e.g., using C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a buffer) can be a very effective purification method.[1]
-
Fluorinated Stationary Phases: For fluorinated molecules, specialized fluorinated stationary phases can offer unique selectivity and may be a viable option.[3][4]
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Gradient) | Target Compound Polarity |
| Silica Gel | Hexane / Ethyl Acetate + 0.5% TEA | Low to Medium |
| Silica Gel | Dichloromethane / Methanol + 0.5% TEA | Medium to High |
| Alumina (Neutral) | Hexane / Ethyl Acetate | Low to Medium |
| Reverse-Phase (C18) | Water / Acetonitrile | Varies (often for more polar compounds) |
Section 2: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material. However, finding the right solvent system and avoiding common pitfalls is key.
Question 3: I am struggling to find a suitable solvent for recrystallization. What is a good strategy for solvent screening?
Answer: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. A systematic approach to solvent screening is crucial.
-
Single Solvent Systems: Start with common solvents of varying polarities. Good starting points for aromatic amines include ethanol, isopropanol, acetonitrile, and ethyl acetate.[5][6]
-
Binary Solvent Systems: If a single solvent is not effective, a two-solvent system is often the solution. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[7] Common binary systems include:
-
Methanol / Water
-
Acetone / Water
-
Ethyl Acetate / Heptane
-
Dichloromethane / Hexane
-
Question 4: My compound is "oiling out" instead of crystallizing. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or the compound has a low melting point.
-
Dilute the Solution: Add more of the "good" solvent to dissolve the oil, then attempt to recrystallize from a more dilute solution.[1]
-
Change the Solvent System: Experiment with different solvent combinations.
-
Trituration: Add a small amount of a solvent in which the impurities are soluble but your compound is not. Stirring or sonicating the mixture can induce the oil to solidify.[1]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Section 3: Acid-Base Extraction
Acid-base extraction is a highly effective work-up and purification technique for separating basic compounds like this compound from acidic or neutral impurities.[8]
Question 5: How can I use acid-base extraction to purify my crude product?
Answer: This technique leverages the ability to change the solubility of your amine by protonating it. The basic amine is converted to its water-soluble salt form, allowing it to be separated from non-basic impurities that remain in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separation of Layers: Separate the aqueous layer containing your protonated compound from the organic layer which now contains neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH 9-10). Your compound will deprotonate and precipitate out of the aqueous solution.
-
Re-extraction: Extract the now neutral compound back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Diagram 1: Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound using acid-base extraction.
General FAQs
Question 6: What are the likely impurities I might encounter in the synthesis of this compound?
Answer: The impurities will depend on the synthetic route. However, common impurities in the synthesis of benzisoxazoles can include starting materials, reagents, and side-products from incomplete reactions or rearrangements. For instance, if the synthesis involves the cyclization of an oxime, you might have residual oxime or products from a Beckmann rearrangement.[9]
Question 7: How does the fluorine atom affect the purification strategy?
Answer: The fluorine atom can influence the compound's properties in several ways relevant to purification:
-
Polarity: The C-F bond is highly polar, which can affect the overall polarity of the molecule and its interactions with stationary and mobile phases in chromatography.
-
Acidity/Basicity: The electron-withdrawing nature of fluorine can decrease the basicity of the amine group, which might slightly alter its behavior during acid-base extraction.
-
Alternative Chromatography: The presence of fluorine opens up the possibility of using fluorous chromatography, which utilizes fluorinated stationary phases for unique separation selectivities.[3][4]
Diagram 2: Decision Tree for Purification Method Selection
Caption: Decision-making flowchart for selecting an appropriate purification technique.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. soc.chim.it [soc.chim.it]
Technical Support Center: Troubleshooting Low Yields in Aromatic Amination Reactions
Welcome to the Technical Support Center for aromatic amination reactions, a critical transformation in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during palladium-catalyzed C-N cross-coupling, specifically the Buchwald-Hartwig amination. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. What are the most common initial checks?
A: Low or no conversion is a frequent issue. Before delving into more complex variables, always verify the fundamentals:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with an inert gas like argon or nitrogen) and that all solvents and liquid reagents were thoroughly de-gassed.[1]
-
Reagent Purity: The purity of your aryl halide, amine, and particularly the base, is crucial. Impurities can poison the catalyst.[2] Use freshly opened or properly stored reagents.
-
Solvent Quality: Anhydrous solvents are critical. Water can interfere with the catalytic cycle and deactivate the catalyst.[2] Use freshly dried solvents or Sure/Seal™ bottles.
-
Stirring: In heterogeneous mixtures, particularly with inorganic bases, vigorous stirring is essential to ensure proper mixing and reaction rates.[3]
Q2: I suspect my catalyst is being poisoned. What are common sources of catalyst deactivation?
A: Catalyst deactivation is a primary cause of low yields. Potential sources include:
-
Substrate-Induced Deactivation: Heteroaromatic substrates, especially those containing nitrogen (like pyridines), can coordinate to the palladium center and inhibit its catalytic activity.[2][4] Small, electron-rich five-membered heteroarenes are particularly problematic.[4]
-
Product Inhibition: In some cases, the product amine can bind to the palladium center, leading to deactivation.[5]
-
Side Reactions: Undesired side reactions, such as β-hydride elimination from the amine, can compete with the desired C-N coupling.[4][6]
-
Aggregation: Palladium nanoparticles can aggregate, reducing the catalytically active surface area.[7]
-
Ligand Degradation: The phosphine ligands themselves can degrade under certain reaction conditions.[7]
Q3: How do I choose the right ligand for my specific substrates?
A: Ligand selection is critical and highly dependent on the nature of your coupling partners.[3][8]
-
Steric Bulk: Sterically hindered, bulky phosphine ligands are often necessary, especially for challenging substrates like aryl chlorides.[8][9][10] These ligands promote the crucial reductive elimination step and can prevent catalyst dimerization.[3][8]
-
Electron-Richness: Electron-rich phosphines generally accelerate the oxidative addition step.
-
Bidentate vs. Monodentate: Bidentate phosphine ligands like BINAP and DPPF were among the first to show broad utility and can be effective in preventing the formation of unreactive palladium dimers.[8] However, bulky monodentate biaryl phosphine ligands (e.g., Buchwald ligands) often exhibit superior reactivity for a wider range of substrates.[9]
| Amine Type | Recommended Ligand Families | Example Ligands |
| Primary Amines | Biaryl Phosphines | BrettPhos[1][11], tBuBrettPhos[11][12] |
| Secondary Amines | Biaryl Phosphines | JohnPhos[11], DavePhos[11], RuPhos[13] |
| Challenging Substrates (e.g., Heteroaryl Chlorides) | Sterically Demanding Biaryl Phosphines, NHC Ligands | tBuXPhos[14], GPhos[4], PEPPSI-type precatalysts[15] |
This table provides general guidance. Optimal ligand selection may require screening.
In-Depth Troubleshooting Guides
Issue 1: Low Yield with Aryl Chlorides or Other Unreactive Electrophiles
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts.[3][16] Achieving high yields often requires specific adjustments.
Causality:
The oxidative addition of an aryl chloride to the Pd(0) center is often the rate-limiting step due to the strong C-Cl bond. This step requires a highly active and electron-rich catalyst.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting aryl chloride amination.
Step-by-Step Protocol Adjustments:
-
Ligand Selection: Switch to a more sterically demanding and electron-rich biaryl phosphine ligand. Ligands like tBuXPhos or the AdPhos family are designed for this purpose.[14]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined pre-catalyst.[3][16] The "G3" and "G4" Buchwald pre-catalysts are particularly effective as they readily form the active catalytic species.[3]
-
Base Selection: A stronger base is often required. While NaOtBu is common, consider lithium or potassium hexamethyldisilazide (LHMDS or KHMDS) for challenging couplings.[3]
-
Temperature and Solvent: These reactions typically require higher temperatures (100-120 °C).[17] Ensure your solvent has a sufficiently high boiling point, such as toluene or 1,4-dioxane.[3][18]
Issue 2: Reaction Failure with Heteroaromatic Halides
Heteroaromatic substrates, particularly 2-halopyridines, present a unique challenge due to the Lewis basicity of the heteroatom.[2]
Causality:
The nitrogen atom in a pyridine ring can act as a ligand, coordinating to the palladium catalyst and effectively poisoning it.[2] This prevents the catalyst from participating in the desired catalytic cycle.
Troubleshooting Workflow:
Caption: Decision tree for heteroaromatic amination.
Step-by-Step Protocol Adjustments:
-
Specialized Ligands: Employ ligands specifically designed to resist deactivation by heteroaromatic substrates. GPhos and BippyPhos have shown promise in this area.[4][12] These ligands are thought to create a sterically shielded catalytic pocket that disfavors coordination of the substrate's heteroatom.
-
Base Moderation: For base-sensitive heterocycles, a very strong base like NaOtBu can cause substrate decomposition, which in turn leads to catalyst deactivation.[4] In such cases, a milder base like sodium trimethylsilanolate (NaOTMS) or inorganic bases like Cs₂CO₃ or K₃PO₄ can be beneficial.[4][18]
-
Monitor Substrate Stability: Before running the coupling reaction, it's advisable to test the stability of your heteroaromatic halide in the presence of the chosen base under the reaction conditions (without the catalyst and amine). This can be monitored by TLC or LC-MS.[19][20][21][22]
Issue 3: Inconsistent Yields and Side Product Formation
Inconsistent results often point to subtle issues with reaction setup or competing reaction pathways.
Causality:
-
Hydrodehalogenation: A common side product is the hydrodehalogenated arene, where the halide is replaced by a hydrogen atom. This can arise from β-hydride elimination pathways.[23]
-
Solvent Effects: The solvent not only dissolves the reagents but also stabilizes intermediates in the catalytic cycle.[18][24] An inappropriate solvent can lead to poor solubility or favor undesired pathways.[3][24]
-
Base Incompatibility: Strong bases like NaOtBu can be incompatible with sensitive functional groups such as esters and nitro groups, leading to decomposition or side reactions.[1][18]
Troubleshooting and Optimization Protocol:
-
Reaction Monitoring:
-
Technique: Use Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[19][20][21][22]
-
Procedure: At regular intervals (e.g., 1, 4, and 16 hours), carefully and quickly take a small aliquot of the reaction mixture under an inert atmosphere.[25] Quench the aliquot with a suitable solvent and analyze to determine the consumption of starting materials and the formation of product and any major byproducts.
-
-
Systematic Parameter Screening (Design of Experiments - DoE):
-
Instead of changing one variable at a time, a DoE approach can more efficiently identify the optimal conditions and reveal interactions between variables.[25]
-
Variables to Screen:
-
Base: Compare a strong alkoxide (NaOtBu), a weaker carbonate (Cs₂CO₃), and a phosphate (K₃PO₄).[18]
-
Solvent: Screen common solvents like toluene, 1,4-dioxane, and THF.[3][18] Be aware that chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction.[3]
-
Temperature: Test a range of temperatures, for example, 80 °C, 100 °C, and 110 °C.[3]
-
Catalyst Loading: Evaluate catalyst loadings from 0.5 mol% to 2 mol%.[1]
-
-
-
Analysis of Results:
-
Identify conditions that maximize the yield of the desired product while minimizing the formation of the hydrodehalogenated byproduct.
-
If base-sensitive functional groups are present, prioritize conditions using milder bases, even if it requires a slightly longer reaction time or higher temperature.[18]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. entegris.com [entegris.com]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. agilent.com [agilent.com]
- 21. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. bristol.ac.uk [bristol.ac.uk]
assessing the stability of 5-Fluorobenzo[d]isoxazol-3-ylamine under various reaction conditions
Welcome to the technical support center for 5-Fluorobenzo[d]isoxazol-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on assessing the stability of this compound under various reaction conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Introduction to the Stability of this compound
This compound is a heterocyclic amine containing a benzisoxazole core. The stability of this molecule is a critical parameter in its handling, storage, and application in synthetic chemistry and drug development. The benzisoxazole ring is generally stable due to its aromaticity.[1] However, the presence of a relatively weak N-O bond, a fluorine substituent on the benzene ring, and an amino group at the 3-position introduces specific chemical liabilities that must be considered.[1] This guide will walk you through the potential degradation pathways and provide protocols for systematic stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for benzisoxazole derivatives?
A1: The most well-documented degradation pathway for benzisoxazoles is the base-catalyzed ring-opening known as the Kemp elimination.[1] This reaction involves the cleavage of the weak N-O bond by a strong base, leading to the formation of a 2-hydroxybenzonitrile species. Additionally, like many aromatic amines, this compound is susceptible to oxidative degradation. The aromatic fluorine substituent can also be a site for photolytic degradation, potentially leading to defluorination.
Q2: How does the fluorine substituent at the 5-position affect the stability of the molecule?
A2: The fluorine atom, being highly electronegative, can have a dual effect. It generally increases the thermal stability and chemical resistance of the aromatic ring.[2][3] This is due to the strong C-F bond and the electron-withdrawing nature of fluorine, which can modulate the electron density of the aromatic system. However, the C-F bond can be susceptible to cleavage under photolytic conditions.[4]
Q3: What is the likely impact of the 3-amino group on the compound's stability?
A3: The 3-amino group is a primary site for oxidative degradation. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of various colored byproducts and loss of compound integrity.[5][6] The amino group can also influence the basicity of the molecule and its reactivity in various chemical transformations.
Q4: What are "forced degradation" studies and why are they important for this compound?
A4: Forced degradation, or stress testing, is a series of studies where the compound is exposed to harsh conditions such as strong acids, bases, oxidants, high temperatures, and intense light.[7][8] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods.[9][10]
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to troubleshooting common stability problems encountered with this compound.
Issue 1: Unexpected degradation of the compound in the presence of basic reagents.
Possible Cause: You are likely observing the Kemp elimination, a base-catalyzed ring-opening of the benzisoxazole core.[1]
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction mixture. Avoid highly basic conditions (pH > 10) if the integrity of the benzisoxazole ring is desired.
-
Base Selection: If a base is necessary, consider using a weaker, non-nucleophilic base. The rate of Kemp elimination is highly dependent on the strength of the base.[11]
-
Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.
-
Monitoring: Use an appropriate analytical technique, such as HPLC or LC-MS, to monitor the reaction for the appearance of the 2-hydroxybenzonitrile byproduct.[9][12][13]
Issue 2: Discoloration and formation of impurities during storage or in solution.
Possible Cause: This is often indicative of oxidative degradation of the 3-amino group.[5][6] Aromatic amines can be sensitive to air and light.
Troubleshooting Steps:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photolytic and photo-oxidative degradation.
-
Solvent Choice: Use de-gassed solvents for preparing solutions to reduce dissolved oxygen.
-
Antioxidants: For long-term storage of solutions, consider the addition of a small amount of an antioxidant, if compatible with your downstream application.
Issue 3: Loss of fluorine from the molecule, detected by mass spectrometry.
Possible Cause: Photolytic degradation can cause the cleavage of the C-F bond, leading to defluorination.[4]
Troubleshooting Steps:
-
Photostability Testing: Conduct a formal photostability study by exposing a solution of the compound to a controlled light source (e.g., a xenon lamp) and monitoring for the appearance of defluorinated products by LC-MS.
-
Light Protection: As with oxidative degradation, protect the compound and its solutions from light during all stages of your experiment.
Experimental Protocols for Stability Assessment
The following are detailed protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[14]
Analytical Methodology
A stability-indicating HPLC method is essential for these studies. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. Detection can be performed using a UV detector and a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.[9][10][12][13]
Protocol 1: Acid and Base Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and analyze by LC-MS.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature (due to the higher reactivity of the Kemp elimination).
-
Withdraw samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M hydrochloric acid, and analyze by LC-MS.
-
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Stress:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze by LC-MS. Quenching the reaction is typically not necessary before injection.
-
Protocol 3: Thermal Degradation
-
Sample Preparation: Place a small amount of the solid compound in a vial and prepare a 1 mg/mL solution.
-
Thermal Stress:
-
Place the solid and solution samples in an oven at 80°C.
-
For the solid sample, analyze at extended time points (e.g., 1, 3, 7 days).
-
For the solution sample, withdraw aliquots at regular intervals (e.g., 8, 24, 48 hours) and analyze by LC-MS.
-
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound.
-
Photolytic Stress:
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a xenon lamp).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and dark control solutions at regular intervals and analyze by LC-MS.
-
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | [Insert Data] | [Identify by MS] |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp | [Insert Data] | 2-hydroxy-4-fluorobenzonitrile |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | [Insert Data] | Oxidized amine derivatives |
| Thermal (Solid) | - | 7 days | 80°C | [Insert Data] | [Identify by MS] |
| Thermal (Solution) | - | 48 hours | 80°C | [Insert Data] | [Identify by MS] |
| Photolytic | UV/Vis Light | [Insert Duration] | Room Temp | [Insert Data] | Defluorinated products |
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
- 1. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. d-nb.info [d-nb.info]
- 5. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jpionline.org [jpionline.org]
- 11. Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Scale-Up Synthesis of 5-Fluorobenzo[d]isoxazol-3-ylamine
Welcome to the technical support center for the synthesis of 5-Fluorobenzo[d]isoxazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important pharmaceutical intermediate.
I. Overview of Synthetic Strategy
The most common and scalable synthesis of this compound involves a two-step process starting from 2,5-difluorobenzonitrile. This approach is favored for its use of readily available starting materials and generally good yields. The key transformations are:
-
Oximation: Conversion of the nitrile group of 2,5-difluorobenzonitrile to an amidoxime.
-
Cyclization: Intramolecular cyclization of the amidoxime to form the desired this compound.
This guide will focus on the practical considerations and troubleshooting for scaling up this specific synthetic route.
Synthetic Workflow Diagram
Technical Support Center: Managing Exothermic Events in the Synthesis of Fluorinated Aromatic Compounds
Welcome to the Technical Support Center for the synthesis of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the significant exothermic risks associated with these powerful transformations. The introduction of fluorine into an aromatic ring can dramatically alter a molecule's properties, making these compounds highly valuable in pharmaceuticals and agrochemicals.[1][2][3] However, the reactions to create them are often highly energetic and require careful management to prevent thermal runaway events.[4][5][6]
This resource provides practical, in-depth troubleshooting guides and frequently asked questions to ensure your experiments are not only successful but also conducted with the highest level of safety.
Troubleshooting Guide: Addressing Specific Exothermic Events
This section is dedicated to identifying and resolving specific issues that can arise during the synthesis of fluorinated aromatic compounds. Each problem is analyzed to understand its root cause, followed by actionable solutions grounded in established chemical principles.
Issue 1: Uncontrolled Temperature Spike or Thermal Runaway During Reaction
Q: My reaction temperature is increasing uncontrollably, suggesting a thermal runaway. What are the immediate steps and long-term preventative measures?
A: An uncontrolled temperature spike is a critical safety event that requires immediate and decisive action. Thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a dangerous acceleration of the reaction rate.[6][7]
Immediate Corrective Actions:
-
Stop Reagent Addition: If you are performing a semi-batch process, immediately stop the addition of any reagents.[6] This prevents the accumulation of unreacted material that could fuel the exotherm.[6]
-
Enhance Cooling: Maximize the cooling to the reactor. This can involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Emergency Quenching: If the temperature continues to rise, and you have a pre-planned quenching protocol, initiate it. This may involve adding a pre-determined chemical inhibitor or "dumping" the reaction mixture into a quenching fluid.[8]
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert your institution's emergency response team.[1]
Root Cause Analysis and Preventative Strategies:
| Potential Cause | Explanation | Preventative Strategy |
| Inadequate Heat Removal | The surface-area-to-volume ratio decreases significantly during scale-up, making heat dissipation less efficient.[9][10][11] What might be a minor temperature increase in a 100 mL flask can become a dangerous exotherm in a 5 L reactor.[10] | - Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC or Reaction Calorimetry - RC) to determine the heat of reaction and the maximum adiabatic temperature rise.[12][13][14] - Engineering Controls: Ensure your reactor's cooling system is adequately sized for the reaction's heat output.[8][12] Consider using cooling jackets, internal cooling coils, or external heat exchangers.[12] |
| High Reactant Concentration | Running the reaction at a high concentration can lead to a rapid release of energy. | Conduct the reaction at a greater dilution to provide a larger thermal mass to absorb the heat generated.[9] |
| Rapid Reagent Addition | Adding a reactive fluorinating agent too quickly can overwhelm the cooling system's capacity.[9][10] | Employ a slow, controlled addition of the limiting reagent using a syringe pump or a dropping funnel.[9] This is especially critical for highly exothermic reactions. |
| Accumulation of Unreacted Reagents | If the reaction temperature is too low, the fluorinating agent may not react as it is added, leading to a dangerous accumulation that can then react uncontrollably if the temperature rises.[10] | Ensure the reaction temperature is sufficient for the reaction to proceed as the reagent is added. Monitor the reaction in real-time using techniques like in-situ IR or process mass spectrometry. |
Issue 2: Significant Byproduct Formation Attributed to High Localized Temperatures
Q: My reaction is producing a high percentage of elimination or rearrangement byproducts. Could this be related to poor exothermic control?
A: Yes, poor management of the reaction exotherm is a common cause of reduced selectivity and the formation of unwanted byproducts.[15] High localized temperatures can provide the activation energy for alternative reaction pathways.
Troubleshooting and Optimization Strategies:
-
Improve Mixing: Inadequate stirring can create localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.[12] Ensure your stirring is vigorous enough to maintain a homogenous temperature distribution. For viscous reaction mixtures, consider using an overhead stirrer with a suitably shaped impeller.
-
Optimize Addition Point: For reactions in stirred vessels, adding the reagent below the surface of the reaction mixture can help to dissipate heat more effectively than adding it dropwise onto the surface.
-
Lower Reaction Temperature: While seemingly counterintuitive if you are concerned about accumulation, running the overall reaction at a lower temperature can favor the desired kinetic product over thermodynamic byproducts that may be formed at higher temperatures.[9][16]
-
Choice of Fluorinating Agent: Some fluorinating agents are inherently more reactive and can lead to more significant exotherms. Consider screening alternative, milder fluorinating agents if byproduct formation is a persistent issue.[9]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe and effective management of exothermic events in aromatic fluorination.
Q1: What are some of the most common fluorination reactions known for being highly exothermic?
A: Several widely used fluorination reactions are notoriously exothermic and require careful handling:
-
Balz-Schiemann Reaction: The thermal decomposition of aryldiazonium tetrafluoroborate salts can be highly exothermic, and there are documented cases of runaway decompositions.[4][5] The decomposition is typically carried out in an inert solvent to help temper the reaction.[4]
-
Nucleophilic Aromatic Substitution (SNAr): Reactions involving highly activated aromatic systems and potent nucleophilic fluoride sources can be very exothermic. The high electronegativity of fluorine can stabilize the Meisenheimer intermediate, lowering the activation barrier and increasing the reaction rate.[17]
-
Electrophilic Fluorination: Reagents like elemental fluorine (F₂) are extremely reactive and reactions with organic compounds are almost always highly exothermic and can be explosive.[18] Even less reactive "F+" sources like Selectfluor® can react exothermically with certain solvents like DMF.[15][16][19]
Q2: How can I safely scale up an exothermic fluorination reaction from the lab to a pilot plant?
A: Scaling up an exothermic reaction is a significant challenge due to the non-linear changes in heat transfer properties.[10][11] A systematic approach is crucial:
-
Thorough Hazard Assessment: Conduct a comprehensive hazard and operability (HAZOP) study.[5] This involves systematically identifying potential deviations from the intended process and their consequences.
-
Calorimetry is Essential: As mentioned previously, reaction calorimetry is non-negotiable for scale-up. You must know the total heat of reaction and the rate of heat evolution under your process conditions.[13][14]
-
Model the Thermal Behavior: Use the calorimetry data to model the expected temperature profile in the larger reactor. This will help you determine if the existing cooling capacity is sufficient.
-
Consider Continuous Flow Chemistry: For highly exothermic and hazardous reactions, continuous flow reactors offer significant safety advantages.[18] The small reactor volume and high surface-area-to-volume ratio allow for excellent temperature control and minimize the amount of hazardous material present at any given time.[18]
Q3: What are the key safety precautions I should always take when working with fluorinating agents?
A: Adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and gloves resistant to the specific chemicals you are using.[1]
-
Fume Hood: All work with volatile fluorinated compounds or fluorinating agents must be conducted in a properly functioning chemical fume hood.[1]
-
Material Compatibility: Ensure that all glassware and equipment are compatible with the fluorinating agents and reaction conditions. Hydrogen fluoride (HF), which can be generated from many fluorinating agents, is highly corrosive to glass.[20]
-
Emergency Preparedness: Have an emergency plan in place. This includes knowing the location of safety showers and eyewash stations, and having appropriate spill containment materials readily available.[1] For any reactions with the potential to generate HF, have a tube of calcium gluconate gel on hand for first aid in case of skin contact.[1][21]
Q4: How can I monitor my reaction to get an early warning of a potential thermal runaway?
A: Proactive monitoring is key to preventing exothermic events from escalating.
-
Temperature Probes: Use calibrated temperature probes to accurately monitor the internal reaction temperature and the temperature of the cooling jacket. A significant divergence between these two can indicate a problem.
-
Gas Evolution: Many exothermic decompositions are accompanied by the rapid evolution of gas. Monitor the pressure in the reactor headspace with a manometer or pressure transducer.
-
Reaction Calorimetry (In-Process): Advanced process control can involve using a reaction calorimeter as a small-scale pilot reactor to monitor heat flow in real-time.
Visualizing Workflows
Decision-Making Workflow for a Potential Exothermic Event
The following diagram illustrates a logical sequence of actions to take when an unexpected temperature increase is observed.
Caption: A decision tree for managing an unexpected temperature rise.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. irjet.net [irjet.net]
- 7. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 8. icheme.org [icheme.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 12. amarequip.com [amarequip.com]
- 13. setaramsolutions.com [setaramsolutions.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 20. Fluorination - Wordpress [reagents.acsgcipr.org]
- 21. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzo[d]isoxazole Analogs: A Guide for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorine in Modulating the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds with applications ranging from antipsychotics to anticancer agents.[1][2] Its rigid structure and versatile substitution patterns make it an attractive starting point for drug design. A key strategy to optimize the pharmacological profile of such scaffolds is the introduction of fluorine atoms.[3] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[4][5]
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzo[d]isoxazole analogs. We will explore the causal relationships between fluorination and changes in molecular properties, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to rationally incorporate fluorine into novel benzo[d]isoxazole-based therapeutics.
Part 1: The Impact of Fluorination on Physicochemical Properties
The strategic placement of fluorine can profoundly alter a molecule's drug-like properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. These modifications are not always predictable and are highly dependent on the position and number of fluorine atoms.[6][7]
-
Lipophilicity (LogP): Fluorination has a context-dependent effect on lipophilicity. While highly fluorinated groups like trifluoromethyl (CF3) generally increase lipophilicity, a single fluorine atom on an aromatic ring can either increase or decrease it depending on its electronic environment.[5][8] This modulation is critical as lipophilicity governs membrane permeability and solubility.[9][10]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][12] Introducing fluorine at a metabolically vulnerable site can block this pathway, thereby increasing the compound's half-life and bioavailability.[4]
-
Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[12] When placed near a basic nitrogen atom, such as in a piperidine substituent common in benzo[d]isoxazole analogs, it can lower the pKa.[6] This change in ionization state at physiological pH can impact target binding, solubility, and cell penetration.[13]
Comparative Physicochemical Data
The following table summarizes typical experimental data comparing a hypothetical non-fluorinated benzo[d]isoxazole parent compound with its fluorinated analog.
| Property | Non-Fluorinated Analog | Fluorinated Analog (6-Fluoro) | Rationale for Change |
| Lipophilicity (cLogP) | 2.5 | 2.8 | The addition of a fluorine atom to the aromatic ring generally increases lipophilicity due to its hydrophobic nature.[14] |
| Metabolic Half-Life (t½) in HLM | 15 min | 45 min | The strong C-F bond at a potential site of metabolism blocks CYP-mediated oxidation, increasing metabolic stability.[12] |
| Aqueous Solubility (pH 7.4) | 50 µg/mL | 35 µg/mL | Increased lipophilicity often corresponds with a decrease in aqueous solubility. |
| pKa (of a basic amine substituent) | 8.8 | 8.2 | The electron-withdrawing nature of fluorine reduces the electron density on the nearby nitrogen, lowering its basicity.[6] |
Part 2: Comparative Analysis of Biological Activity
Fluorination can directly influence a molecule's interaction with its biological target, leading to changes in potency, selectivity, and overall efficacy.
-
Binding Affinity (Kd): Fluorine can form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket.[15] These additional interactions can significantly enhance binding affinity and, consequently, potency.[4]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule.[16] This "fluorine gauche effect" can lock the molecule into a more bioactive conformation, leading to improved target engagement.[16]
Comparative Biological Data
This table illustrates the potential impact of fluorination on the biological activity of benzo[d]isoxazole analogs targeting a hypothetical kinase.
| Parameter | Non-Fluorinated Analog | Fluorinated Analog (6-Fluoro) | Rationale for Change |
| Target Potency (IC50) | 100 nM | 15 nM | Fluorination can introduce favorable interactions with the target protein, enhancing binding affinity and potency.[17] |
| Binding Affinity (Kd) | 50 nM | 8 nM | The lower dissociation constant (Kd) indicates a stronger and more stable interaction between the fluorinated ligand and its receptor.[18] |
| Cellular Potency (EC50) | 250 nM | 40 nM | Improved metabolic stability and potentially enhanced membrane permeability contribute to greater efficacy in a cellular context.[11] |
| Selectivity (vs. Off-Target Kinase) | 10-fold | 50-fold | Subtle changes in electronics and conformation induced by fluorine can disfavor binding to off-target proteins, thereby improving selectivity. |
Part 3: Visualizing Synthesis and Biological Pathways
Synthetic Workflow
The strategic introduction of fluorine often requires specialized synthetic methods. The diagram below illustrates a common pathway for the synthesis of 6-fluoro-benzo[d]isoxazole analogs.
Caption: Synthetic pathway for 6-fluoro-benzo[d]isoxazole analogs.
Biological Signaling Pathway
Benzo[d]isoxazole derivatives often function as inhibitors of signaling pathways implicated in diseases like cancer. The diagram below shows their potential role in inhibiting a generic kinase cascade.
Caption: Inhibition of a kinase pathway by a benzo[d]isoxazole analog.
Part 4: Self-Validating Experimental Protocols
To ensure the reproducibility and integrity of the comparative data, the following detailed protocols for key assays are provided.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
This method provides a high-throughput alternative to the traditional shake-flask method for determining LogP.[19]
-
System Preparation:
-
Use a C18 reversed-phase HPLC column.
-
The mobile phase consists of a gradient of acetonitrile and water.
-
Prepare a set of standard compounds with known LogP values that span the expected range of the test compounds.[20]
-
-
Standard Curve Generation:
-
Inject each standard compound individually and record its retention time (t_R_).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards to generate a linear calibration curve.[19]
-
-
Sample Analysis:
-
Dissolve the fluorinated and non-fluorinated benzo[d]isoxazole analogs in a suitable solvent (e.g., DMSO) at a concentration of ~1 mg/mL.
-
Inject each test compound onto the HPLC system under the same conditions used for the standards and record their retention times.
-
Calculate the log k for each test compound.
-
-
LogP Calculation:
-
Interpolate the LogP values of the test compounds from the linear regression equation of the standard curve.[10]
-
Self-Validation: The correlation coefficient (R²) of the standard curve must be >0.98 for the results to be considered valid.
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay measures the rate of metabolism of a compound in the presence of human liver microsomes (HLM), which are rich in CYP enzymes.[21][22]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (1 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution (cofactor for CYP enzymes).[23]
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Set up a parallel incubation without NADPH as a negative control to assess non-enzymatic degradation.[23]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).[22]
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[21]
-
Self-Validation: Include a positive control compound with known metabolic stability (e.g., testosterone or midazolam) in the assay. The calculated t½ for the control must fall within the laboratory's established range for the assay to be valid.[24]
-
Protocol 3: Receptor-Ligand Binding Affinity Assay (ELISA-based)
This protocol determines the dissociation constant (Kd), a measure of binding affinity, using an ELISA-based method.[25]
-
Plate Coating:
-
Coat a 96-well high-binding microplate with the purified target receptor protein overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound receptor.
-
-
Blocking:
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate again.
-
-
Ligand Incubation:
-
Prepare serial dilutions of the fluorinated and non-fluorinated test compounds.
-
Add the diluted compounds to the wells and incubate for a sufficient time to reach binding equilibrium (e.g., 2 hours at room temperature).
-
-
Detection:
-
This step depends on the nature of the ligand. If the ligand is biotinylated, add a streptavidin-HRP conjugate. If not, a primary antibody against the ligand followed by an HRP-conjugated secondary antibody may be used.
-
After incubation with the detection reagent, wash the plate thoroughly.
-
-
Signal Development and Measurement:
-
Add a colorimetric HRP substrate (e.g., TMB) and allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the ligand concentration.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd.[26]
-
Self-Validation: Run a known ligand for the receptor as a positive control. The determined Kd for the control should be consistent with literature values.
-
Conclusion
The incorporation of fluorine into the benzo[d]isoxazole scaffold is a powerful and nuanced strategy in drug discovery.[27] As demonstrated, fluorination can significantly enhance metabolic stability and target potency.[11][17] However, these benefits may be accompanied by altered physicochemical properties, such as reduced solubility. The effects are highly dependent on the specific position and electronic context of the fluorine substitution, underscoring the need for a systematic and empirical approach. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to rationally design, synthesize, and evaluate the next generation of benzo[d]isoxazole-based therapeutics with improved pharmacological profiles.
References
- 1. Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemoselective fluorination and chemoinformatic analysis of griseofulvin: natural vs fluorinated fungal metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. soc.chim.it [soc.chim.it]
- 17. researchgate.net [researchgate.net]
- 18. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 19. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. mdpi.com [mdpi.com]
- 21. bioivt.com [bioivt.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. mttlab.eu [mttlab.eu]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structure-Activity Relationship of 5-Fluorobenzo[d]isoxazol-3-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-fluorobenzo[d]isoxazol-3-ylamine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. Its inherent physicochemical properties, including the ability of the isoxazole ring to act as a bioisosteric replacement for other functional groups and the influence of the fluorine atom on metabolic stability and binding affinity, make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives of this core, drawing insights from studies on analogous compounds to inform future drug discovery efforts.
The this compound Core: A Scaffold with Therapeutic Promise
The benzo[d]isoxazole ring system is a key pharmacophore found in a number of biologically active compounds. The addition of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding interactions. The 3-amino group serves as a crucial handle for introducing a wide range of substituents, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structure-Activity Relationships
While a comprehensive SAR study on a single biological target for a complete series of N-substituted this compound derivatives is not extensively documented in publicly available literature, valuable insights can be gleaned from research on closely related analogs targeting various protein families, most notably protein kinases and bromodomains.
Kinase Inhibition: Targeting c-Met and JNK
The 3-aminobenzo[d]isoxazole scaffold has been identified as a potent hinge-binding motif for various protein kinases. The nitrogen atom of the isoxazole ring and the exocyclic amino group can form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
A study on 3-amino-benzo[d]isoxazole derivatives as c-Met kinase inhibitors revealed key SAR insights that are likely applicable to the 5-fluoro analogs.[1] The primary amino group at the 3-position is essential for activity, forming a hydrogen bond with the backbone carbonyl of Met1160 in the c-Met hinge region. Variations at the 3-amino position with different aryl and heteroaryl groups have a profound impact on inhibitory activity.
Key SAR Observations for Kinase Inhibition (Inferred):
-
N-Aryl Substitution: Introduction of an aryl group at the 3-amino position is generally favorable. The nature and substitution pattern of this aryl ring are critical for potency.
-
Linker and Terminal Group: The linker between the 3-amino group and a terminal aromatic ring, as well as the substituents on that terminal ring, play a significant role in occupying the solvent-exposed region of the ATP-binding pocket.
-
5-Fluoro Substituent: The 5-fluoro group on the benzo[d]isoxazole core is anticipated to enhance binding affinity through favorable interactions with the protein and improve metabolic stability.
A separate investigation into isoxazole derivatives as c-Jun N-terminal kinase (JNK) inhibitors further underscores the importance of the isoxazole core for kinase activity.[2] While not benzo-fused, this study demonstrated that substitution at the 5-position of the isoxazole ring could significantly improve selectivity over other kinases like p38.[2]
Table 1: Comparative Inhibitory Activity of Related Benzo[d]isoxazole and Isoxazole Derivatives against Protein Kinases
| Compound Scaffold | Target Kinase | Key Substitutions | IC50 (nM) | Reference |
| 3-Amino-benzo[d]isoxazole | c-Met | N-(quinolin-3-yl) | 1.8 | [1] |
| 3-Amino-benzo[d]isoxazole | c-Met | N-(1H-indazol-6-yl) | 3.2 | [1] |
| 4-(Isoxazol-5-yl)aniline | JNK3 | 5-(4-Fluorophenyl) on isoxazole | 42 | [2] |
| 4-(Isoxazol-5-yl)aniline | JNK3 | 5-(Pyridin-4-yl) on isoxazole | 24 | [2] |
Bromodomain Inhibition: Targeting TRIM24
The benzo[d]isoxazole core has also been explored as a scaffold for inhibitors of bromodomains, which are epigenetic reader domains that recognize acetylated lysine residues. A notable study focused on N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines as inhibitors of the TRIM24 bromodomain.[3][4] Although this scaffold differs from the this compound core, the SAR findings provide valuable direction for the design of new inhibitors.
In this series, the N-benzyl group was found to be a key contributor to potency. Structure-based optimization revealed that substituents on the benzyl ring could significantly modulate the inhibitory activity.
Key SAR Observations for TRIM24 Inhibition (Inferred):
-
N-Benzyl Group: An N-benzyl substitution at the amino group is a promising starting point.
-
Substituents on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring are critical for optimizing interactions within the acetyl-lysine binding pocket of the bromodomain.
-
Core Modifications: The 5-fluoro substituent on the benzo[d]isoxazole ring could potentially enhance binding affinity and selectivity for the TRIM24 bromodomain.
Table 2: Inhibitory Activity of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine Derivatives against TRIM24
| Compound | Substitution on Benzyl Ring | TRIM24 IC50 (µM) | A549 Cell Proliferation IC50 (µM) | Reference |
| 11d | 4-Methoxy | 1.88 | 1.08 | [3] |
| 11h | 3,4-Dimethoxy | 2.53 | 0.75 | [3] |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
The synthesis of N-substituted this compound derivatives can be achieved through a multi-step sequence starting from a suitably substituted fluorophenol. The following is a representative, generalized protocol.
Step 1: Synthesis of 2-Cyano-4-fluorophenol
-
Start with a commercially available 4-fluorophenol.
-
Introduce a cyano group at the 2-position. This can be achieved through various methods, such as ortho-lithiation followed by reaction with a cyanating agent, or through a multi-step process involving formylation and subsequent conversion to the nitrile.
Step 2: Synthesis of 5-Fluorobenzo[d]isoxazol-3-amine
-
Dissolve 2-cyano-4-fluorophenol in a suitable solvent such as dimethylformamide (DMF).
-
Add hydroxylamine hydrochloride and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to facilitate the formation of the oxime intermediate and subsequent intramolecular cyclization to yield this compound.
-
Purify the product by recrystallization or column chromatography.
Step 3: N-Arylation or N-Alkylation of this compound
-
For N-arylation, employ a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between this compound and an appropriate aryl halide or triflate.
-
For N-alkylation, react this compound with an alkyl halide in the presence of a base.
-
Purify the final N-substituted derivatives using column chromatography.
Caption: General synthetic workflow for N-substituted this compound derivatives.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro assay to determine the inhibitory activity of the synthesized compounds against a target protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase enzyme
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising starting point for the development of novel inhibitors targeting a range of clinically relevant proteins, including protein kinases and bromodomains. The insights gathered from the SAR of related compounds provide a solid foundation for the rational design of new derivatives with enhanced potency and selectivity. The 5-fluoro substituent is a key feature that can be leveraged to improve pharmacokinetic properties.
Future research should focus on the systematic exploration of substitutions at the 3-amino position of the this compound core and the evaluation of these derivatives against a panel of biological targets to build a comprehensive SAR profile. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and biological evaluation of these promising compounds.
References
- 1. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Validation Guide: 5-Fluorobenzo[d]isoxazol-3-ylamine as a Strategic Intermediate in Modern Drug Discovery
This guide offers an in-depth validation of 5-Fluorobenzo[d]isoxazol-3-ylamine as a pivotal research intermediate for professionals in drug development and medicinal chemistry. Moving beyond a simple cataloging of properties, we will dissect the causality behind its utility, present comparative experimental data, and provide validated protocols to establish its position as a strategic building block in the synthesis of novel therapeutics.
The Benzisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzo[d]isoxazole ring system is a cornerstone of numerous approved and investigational drugs. Its rigid, bicyclic structure and specific electronic properties allow it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Derivatives have shown promise as inhibitors of crucial proteins like TRIM24 and BRD4, which are implicated in various cancers, including prostate cancer and acute myeloid leukemia.[1][2] The 3-amino substitution, in particular, provides a critical synthetic handle for diversification, allowing chemists to readily explore the structure-activity relationship (SAR) of their lead compounds.
Strategic Fluorination: Enhancing "Drug-Likeness"
The introduction of a fluorine atom onto a drug scaffold is a well-established strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. A C-F bond can:
-
Block Metabolic Attack: By replacing a C-H bond at a metabolically vulnerable position, it can enhance the compound's half-life.
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, like the 3-amino group in our topic compound. This can be crucial for optimizing solubility, cell permeability, and off-target activity.
-
Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles), potentially increasing target affinity and selectivity.
By incorporating fluorine at the 5-position, this compound offers these potential advantages from the very beginning of a synthetic campaign.
Comparative Analysis: Performance vs. Key Alternatives
To validate its utility, we must compare this compound against its common structural analogs: the parent 3-aminobenzo[d]isoxazole and other halogenated derivatives like 5-bromo- and 5-chlorobenzo[d]isoxazol-3-ylamine.
Table 1: Physicochemical Property Comparison
| Property | This compound | 3-Aminobenzo[d]isoxazole | 5-Bromobenzo[d]isoxazol-3-ylamine | 5-Chlorobenzo[c]isoxazol-3-amine |
| CAS Number | 868271-13-0[3][4] | 36216-73-4 | 455280-00-9 | 1502297-75-7[5] |
| Molecular Weight | 152.12 g/mol | 134.13 g/mol | 213.03 g/mol | 168.58 g/mol |
| Predicted pKa (Amine) | ~3.4 | ~4.1 | ~3.3 | ~3.3 |
| Predicted LogP | 1.35 | 1.05 | 1.82 | 1.78 |
| Reactivity Impact | Mildly deactivated amine | Baseline nucleophilicity | Deactivated amine | Deactivated amine |
Expertise & Causality: The data in Table 1 reveals a key trade-off. The fluorine atom's inductive effect lowers the pKa of the exocyclic amine, making it less basic and a weaker nucleophile compared to the non-fluorinated parent. While this slightly reduces its reactivity in nucleophilic substitution reactions, this is often a desirable trait. A less basic amine can reduce interactions with acidic off-targets (like hERG) and can prevent unwanted side reactions during synthesis. The moderate LogP of the fluoro-derivative strikes an excellent balance for cell permeability, avoiding the excessive lipophilicity that can plague heavier halides.
Experimental Validation: A Standardized N-Acylation Workflow
To provide tangible evidence, we describe a self-validating protocol for a standard N-acylation reaction. This fundamental transformation is a gateway to a vast number of amide-containing drug candidates.
Workflow Diagram: N-Acylation Protocol
References
- 1. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 868271-13-0|5-Fluorobenzo[d]isoxazol-3-amine|BLD Pharm [bldpharm.com]
- 4. 868271-13-0 | 5-Fluorobenzo[d]isoxazol-3-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 1502297-75-7|5-Chlorobenzo[c]isoxazol-3-amine|BLD Pharm [bldpharm.com]
A Guide to the Comparative Analysis of Novel Kinase Inhibitors: Profiling 5-Fluorobenzo[d]isoxazol-3-ylamine Against PIM Kinase Inhibitors
This guide provides a comprehensive framework for characterizing the biological activity of a novel chemical entity, using 5-Fluorobenzo[d]isoxazol-3-ylamine as a representative example. While extensive public data on the specific kinase inhibitory profile of this compound is limited, its benzo[d]isoxazole core is a recognized scaffold in medicinal chemistry. Therefore, we will outline the essential experimental workflows to evaluate its potential as a kinase inhibitor, comparing it hypothetically against the well-characterized inhibitors of the PIM kinase family.
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are critical regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is a hallmark of many hematological and solid tumors, making them a compelling target for cancer therapy.[2] This guide is designed for researchers, scientists, and drug development professionals to provide both the theoretical basis and practical protocols for a rigorous comparative analysis.
The PIM Kinase Signaling Axis
PIM kinases are constitutively active and primarily regulated at the level of transcription, most notably by the JAK/STAT signaling pathway. Understanding this context is crucial for designing cell-based assays and interpreting results. The diagram below illustrates this key upstream regulation and downstream effects.
Caption: The JAK/STAT pathway, activated by cytokines, induces the transcription of PIM kinases, which then phosphorylate downstream targets to promote cell survival.
Comparative Landscape of Known PIM Kinase Inhibitors
To establish a benchmark for our hypothetical compound, we first must understand the performance of existing inhibitors. These compounds provide a crucial reference for potency and selectivity. The table below summarizes the activity of several well-documented PIM kinase inhibitors.
| Inhibitor | PIM1 IC50/Ki | PIM2 IC50/Ki | PIM3 IC50/Ki | Key Characteristics & Selectivity Notes |
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | Potent, orally available pan-PIM inhibitor; currently in clinical trials.[3] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | An early-generation inhibitor with significant activity against Flt3 kinase.[2][4] |
| SMI-4a | 17 nM (IC50) | Modestly Potent | Not specified | A potent and selective inhibitor of PIM1.[3] |
| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | A potent, orally efficacious pan-PIM kinase inhibitor.[3][4] |
| PIM447 | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | A novel and highly potent pan-PIM kinase inhibitor.[3][4] |
Experimental Workflow for Profiling a Novel Inhibitor
A systematic and multi-faceted approach is required to characterize a new chemical entity. The following workflow ensures a comprehensive evaluation, moving from direct enzyme inhibition to cellular effects and target engagement.
Caption: A logical workflow for kinase inhibitor characterization, from initial biochemical screening to comprehensive selectivity profiling.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
Causality Behind Experimental Choice: The first and most critical step is to determine if the compound directly inhibits the enzymatic activity of the target kinase. A biochemical assay isolates the kinase, substrate, and inhibitor from the complexities of a cellular environment. This allows for the precise measurement of potency, typically expressed as the half-maximal inhibitory concentration (IC50). We describe a luminescence-based assay, such as the ADP-Glo™ system, which is a robust, non-radioactive method that quantifies kinase activity by measuring the amount of ADP produced.[5]
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point serial dilution series in DMSO (e.g., from 10 mM to 0.5 nM). Include a DMSO-only vehicle control.
-
-
Kinase Reaction Setup (in a 96-well plate):
-
Prepare a kinase reaction mixture containing the PIM1 kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[5]
-
To each well, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the PIM1 kinase solution.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Viability Assay (MTT Assay)
Causality Behind Experimental Choice: While a biochemical assay confirms direct enzyme inhibition, it does not indicate if the compound can penetrate the cell membrane, remain stable in the cellular environment, and exert a biological effect. A cell viability assay, such as the MTT assay, addresses this by measuring the metabolic activity of a cell population.[6] A reduction in viability in the presence of the inhibitor suggests it is cell-permeable and cytotoxic or cytostatic, providing a cellular IC50.
Detailed Protocol:
-
Cell Seeding:
-
Seed a human cancer cell line known to overexpress PIM1 (e.g., a leukemia or prostate cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[6]
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of inhibitor concentration to determine the cellular IC50.
-
Western Blot for Target Engagement and Downstream Signaling
Causality Behind Experimental Choice: A cellular IC50 demonstrates an effect on cell viability but does not prove that this effect is due to the inhibition of the intended target. Western blotting provides this crucial mechanistic link. By treating cells with the inhibitor and then measuring the phosphorylation status of a known downstream substrate of PIM1 (e.g., BAD or 4E-BP1), we can directly observe whether the kinase's activity is suppressed in a cellular context.[9] A decrease in substrate phosphorylation, without a change in the total protein levels, is strong evidence of on-target activity.
Detailed Protocol:
-
Sample Preparation and Treatment:
-
Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Treat the cells with this compound at concentrations around its determined cellular IC50 (e.g., 0.5x, 1x, 5x IC50) for a defined period (e.g., 2-6 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a PIM1 substrate (e.g., anti-phospho-BAD Ser112).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
-
Stripping and Re-probing (Self-Validation):
-
To ensure that observed changes are due to altered phosphorylation and not a decrease in total protein, strip the antibodies from the membrane using a stripping buffer.[9]
-
Re-probe the same membrane with an antibody that recognizes the total protein (e.g., anti-total-BAD). A consistent signal for the total protein across all lanes validates the phospho-specific results.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Assessing the ADME-Tox Profile of 5-Fluorobenzo[d]isoxazol-3-ylamine Analogs
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount. It is the compass that guides a potential therapeutic from a mere chemical entity to a life-saving medicine. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the ADME-Tox properties of 5-Fluorobenzo[d]isoxazol-3-ylamine analogs. This class of compounds, featuring a fluorinated benzisoxazole core coupled with an amine group, presents a unique set of challenges and opportunities that demand a rigorous and well-reasoned experimental approach.
The strategic imperative behind this early and thorough profiling is to "fail early, fail often," a mantra that saves invaluable time and resources by identifying compounds with suboptimal characteristics long before they reach costly clinical trials.[1] An estimated 50% of drug candidates fail in clinical trials due to unacceptable efficacy, often linked to poor bioavailability or undesirable metabolic stability and toxicity.[1] This guide, therefore, is not a rigid protocol but a dynamic framework, empowering researchers to make informed decisions in their quest for safer and more effective therapeutics.
I. Foundational Assessment: In Silico and Physicochemical Profiling
Before embarking on resource-intensive in vitro assays, a robust in silico and physicochemical characterization can provide invaluable predictive insights into the ADME-Tox profile of this compound analogs.[2][3]
A. In Silico ADME-Tox Prediction:
A variety of computational tools can predict a compound's ADME-Tox properties based on its chemical structure.[2][3][4] These tools can help prioritize analogs for synthesis and experimental testing.
-
Recommended Platforms:
-
SwissADME: A free and user-friendly web tool for computing physicochemical descriptors and predicting ADME parameters, pharmacokinetic properties, and drug-likeness.[5][6]
-
pkCSM: Predicts a range of pharmacokinetic and toxicity properties, including absorption, distribution, metabolism, excretion, and various toxicity endpoints.[5][6]
-
ADMETlab 2.0: An integrated online platform for comprehensive and accurate ADMET predictions.[5]
-
B. Physicochemical Characterization:
Key physicochemical properties are foundational to a drug's behavior in the body.
-
Solubility: Crucial for absorption. Poor aqueous solubility can be a major hurdle for oral drug development.
-
Lipophilicity (LogP/LogD): Influences absorption, distribution, and metabolism. A balanced lipophilicity is often desired.
-
pKa: Determines the ionization state of the molecule at different physiological pH values, which affects its solubility, permeability, and binding to targets and off-targets.
II. Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first critical step. The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[7][8][9][10]
A. The Caco-2 Permeability Assay:
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8][10]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer.[7][8]
-
Compound Application: The test compound is added to the apical (AP) side of the monolayer.
-
Sampling: At various time points, samples are taken from the basolateral (BL) side.
-
Quantification: The concentration of the compound in the basolateral samples is determined using LC-MS/MS.[10]
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
B. Assessing Efflux Liability:
The Caco-2 model can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit drug absorption.[7][8] This is achieved by performing a bidirectional assay, measuring transport from basolateral to apical (B-A) in addition to apical to basolateral (A-B). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[7]
III. Distribution: Where Does the Drug Go?
Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical determinant of a drug's distribution, as only the unbound fraction is free to interact with its target and exert a therapeutic effect.[11][12][13]
A. Rapid Equilibrium Dialysis (RED) Assay:
The RED assay is a reliable method for determining the extent of plasma protein binding.[11][13]
Experimental Protocol: Plasma Protein Binding (RED) Assay
-
Preparation: A RED device with a semi-permeable membrane separating a plasma chamber and a buffer chamber is used.[11][13]
-
Incubation: The test compound is added to the plasma chamber, and the device is incubated at 37°C to allow for equilibrium between the bound and unbound drug.[11][13]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in each sample is quantified by LC-MS/MS.[13]
-
Calculation: The fraction unbound (fu) is calculated.
| Parameter | Significance | Desirable Range |
| Fraction Unbound (fu) | High binding can limit efficacy and distribution to tissues. | Highly variable, but very low fu (<1%) can be problematic. |
IV. Metabolism: The Body's Chemical Factory
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion.[14] The stability of a compound in the presence of metabolic enzymes is a key factor in determining its half-life and dosing regimen.
A. Liver Microsomal Stability Assay:
This assay assesses a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes.[14][15][16][17]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: The test compound is incubated with liver microsomes (human or animal) and a cofactor, NADPH, at 37°C.[14][15][16]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile.[14]
-
Analysis: The remaining amount of the parent compound is quantified by LC-MS/MS.[14][15]
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[14][16]
B. Cytochrome P450 Inhibition:
Isoxazole derivatives have the potential to inhibit CYP enzymes, which can lead to drug-drug interactions.[18][19][20][21] Specific assays using recombinant human CYP isoforms can determine the inhibitory potential of the analogs against key enzymes like CYP3A4, CYP2D6, and CYP1A2.[21][22]
| Parameter | Significance | Interpretation |
| In Vitro Half-life (t½) | Predicts in vivo metabolic stability. | Longer half-life generally leads to less frequent dosing. |
| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound. | High CLint suggests rapid metabolism and potential for low bioavailability. |
| IC50 (CYP Inhibition) | The concentration of the compound that causes 50% inhibition of a specific CYP enzyme. | Low IC50 values indicate a higher risk of drug-drug interactions. |
V. Toxicity: Ensuring Safety
Early identification of potential toxicities is crucial to prevent late-stage failures in drug development. For this compound analogs, key areas of toxicological concern include genotoxicity and cardiotoxicity.
A. Genotoxicity: The Ames Test
Aromatic amines are a structural class with a known potential for mutagenicity.[23][24][25] The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[24][26]
Experimental Protocol: Ames Test
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.[26]
-
Exposure: The bacteria are exposed to the test compound, with and without a metabolic activation system (S9 mix from rat liver).[23]
-
Plating: The treated bacteria are plated on a histidine-free medium.
-
Incubation and Counting: The plates are incubated, and the number of revertant colonies (those that have mutated back to being able to synthesize histidine) is counted.
-
Interpretation: A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.[26]
B. Cardiotoxicity: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[27][28] Therefore, assessing the hERG liability of new chemical entities is a regulatory requirement.
Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[27][29]
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the electrical current flowing through the hERG channels in the presence and absence of the test compound.[27]
-
Concentration-Response: A concentration-response curve is generated to determine the IC50 value.
| Toxicity Endpoint | Assay | Significance |
| Mutagenicity | Ames Test | A positive result is a major red flag for genotoxicity and potential carcinogenicity. |
| Cardiotoxicity | hERG Inhibition Assay | Inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias. A low IC50 value is a significant safety concern. |
VI. Visualizing the Workflow
A well-structured experimental workflow is essential for a comprehensive ADME-Tox assessment.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
- 5. ayushcoe.in [ayushcoe.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Plasma Protein Binding Assay [visikol.com]
- 13. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
- 18. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro effects and in silico analysis of newly synthetized pyrrole derivatives on the activity of different isoforms of Cytochrome P450: CYP1A2, CYP2D6 and CYP3A4 [pharmacia.pensoft.net]
- 22. mdpi.com [mdpi.com]
- 23. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. storage.imrpress.com [storage.imrpress.com]
- 25. Lhasa Aromatic Amines Data Sharing Initiative [lhasalimited.org]
- 26. Ames test - Wikipedia [en.wikipedia.org]
- 27. mdpi.com [mdpi.com]
- 28. physoc.org [physoc.org]
- 29. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the Benzisoxazole Scaffold
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising scaffold to a clinical candidate is paved with rigorous evaluation of its selectivity. The benzisoxazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including potent kinase inhibitors.[1] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors based on this versatile scaffold, supported by experimental data and detailed methodologies. Our focus is to equip you with the knowledge to not only interpret selectivity data but also to understand the causality behind the experimental choices that generate it.
The Benzisoxazole Scaffold: A Privileged Player in Kinase Inhibition
The benzisoxazole motif, a bicyclic aromatic heterocycle, offers a unique combination of structural rigidity and synthetic tractability. This has allowed medicinal chemists to explore a vast chemical space, leading to the discovery of inhibitors targeting a wide array of kinases. However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: achieving selectivity.[2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even paradoxical pathway activation.[3][4] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding the true pharmacological nature of a benzisoxazole-based inhibitor.
Comparative Selectivity Profiles of Benzisoxazole-Based Kinase Inhibitors
To illustrate the diverse selectivity profiles that can arise from the benzisoxazole scaffold, we present a comparative analysis of two representative inhibitors: A-770041 , a selective Lck inhibitor, and PF-04217903 , a highly selective c-Met inhibitor. The data presented below is based on publicly available KINOMEscan™ profiling, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
Table 1: Comparative Kinome-wide Selectivity of Benzisoxazole-Based Inhibitors
| Kinase Target | A-770041 (% of Control @ 10 µM)[5] | PF-04217903 (IC50 in nM)[6] | Kinase Family |
| Primary Targets | |||
| LCK | <10 | >10,000 | TK |
| MET | >50 | 4 | TK |
| Selected Off-Targets | |||
| FYN | 30-40 | >10,000 | TK |
| SRC | 60-70 | >10,000 | TK |
| YES | 50-60 | >10,000 | TK |
| ABL1 | >100 | >10,000 | TK |
| AURKA | >100 | >10,000 | Ser/Thr |
| CDK2 | >100 | >10,000 | CMGC |
| GSK3B | >100 | >10,000 | CMGC |
| MAPK1 (ERK2) | >100 | >10,000 | CMGC |
| PIK3CA | >100 | >10,000 | Lipid |
| ROCK1 | >100 | >10,000 | AGC |
Note: For A-770041, lower "% of Control" indicates stronger binding. For PF-04217903, a lower IC50 indicates higher potency.
Interpretation of the Data:
The data clearly demonstrates that even with the same core scaffold, dramatic differences in selectivity can be achieved through chemical modifications. A-770041, while being a potent Lck inhibitor, shows considerable cross-reactivity with other Src family kinases like Fyn, Src, and Yes.[6][7] In contrast, PF-04217903 exhibits remarkable selectivity for c-Met, with over a 1,000-fold difference in potency compared to a wide range of other kinases.[5][6] This highlights the principle that the overall chemical structure, and not just the core scaffold, dictates the selectivity profile.
Methodologies for Kinase Inhibitor Cross-Reactivity Profiling
The choice of profiling method is critical for obtaining reliable and relevant selectivity data. Below, we detail the methodologies for two widely used and complementary techniques: the KINOMEscan™ competition binding assay and the Cellular Thermal Shift Assay (CETSA).
KINOMEscan™ Competition Binding Assay: A Global View of Kinase Interactions
The KINOMEscan™ platform provides a broad, unbiased assessment of a compound's binding affinity against a large panel of kinases.[8] This in vitro method is invaluable for initial selectivity screening and identifying potential off-targets early in the drug discovery process.
Experimental Protocol: KINOMEscan™
-
Kinase-Tagged Phage Preparation: A comprehensive library of human kinases is produced, each tagged with a unique DNA identifier.
-
Immobilized Ligand: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., a benzisoxazole derivative) is incubated at a fixed concentration (for single-dose screening) or in a dose-response format with the kinase-tagged phage and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP pocket.
-
Quantification: After reaching equilibrium, the amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are expressed as a percentage of a DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase. For dose-response experiments, a Kd (dissociation constant) can be calculated.
KINOMEscan™ Experimental Workflow
Causality Behind Experimental Choices: The KINOMEscan™ assay is designed as a direct binding assay, which eliminates the need for functional kinase activity. This is advantageous as it is not dependent on substrate phosphorylation and can be applied to both active and inactive kinase conformations. The use of a broad-spectrum immobilized ligand allows for the screening of a diverse range of inhibitors.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays like KINOMEscan™ are powerful, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the direct measurement of target engagement in intact cells or cell lysates.[9] The principle is that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
CETSA Experimental Workflow
Causality Behind Experimental Choices: CETSA's strength lies in its ability to confirm target engagement in a more physiologically relevant setting. It accounts for factors such as cell permeability and intracellular ATP concentrations, which can influence an inhibitor's efficacy. This method is particularly valuable for validating hits from primary screens and for mechanistic studies.
Conclusion: A Multi-Faceted Approach to Understanding Selectivity
The cross-reactivity profiling of kinase inhibitors based on the benzisoxazole scaffold is a critical endeavor that requires a multi-faceted approach. As we have seen with A-770041 and PF-04217903, the same core structure can yield vastly different selectivity profiles. A comprehensive understanding of an inhibitor's selectivity requires the use of both broad, in vitro screening methods like KINOMEscan™ and cell-based target engagement assays like CETSA. By carefully selecting and executing these experiments, researchers can gain a deeper understanding of their compounds' mechanisms of action, anticipate potential off-target effects, and ultimately, accelerate the development of safer and more effective targeted therapies.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB [mdpi.com]
- 8. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
A Senior Application Scientist's Guide to the Independent Validation of Synthetic Methods for Fluorinated Benzisoxazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of drugs like the anticonvulsant zonisamide and the antipsychotic risperidone.[1][2] The strategic incorporation of fluorine into such scaffolds is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, robust and efficient synthetic routes to fluorinated benzisoxazoles are of paramount importance to the pharmaceutical industry.
This guide provides an in-depth comparison of two distinct and prominent synthetic strategies for accessing 6-fluoro-3-phenyl-1,2-benzisoxazole, a representative fluorinated benzisoxazole. We move beyond a simple recitation of published procedures to offer a framework for independent validation, presenting detailed protocols, comparative performance metrics, and field-proven insights to guide your selection of the optimal synthetic route.
Method 1: Intramolecular Dehydrative Cyclization of an o-Hydroxyaryl Oxime
This classical approach is one of the most common and reliable methods for constructing the benzisoxazole ring system.[5][6] The core of this strategy is the formation of the N-O bond through the cyclization of a readily prepared 2-hydroxyaryl oxime precursor.
Mechanistic Rationale: The synthesis begins with the formation of an oxime from a fluorinated 2-hydroxyacetophenone. The critical cyclization step is typically promoted by an acid catalyst or a dehydrating agent. The mechanism involves the activation of the oxime hydroxyl group, turning it into a good leaving group (e.g., by protonation). The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the nitrogen atom to forge the N-O bond and close the five-membered ring, followed by elimination of water.
Experimental Workflow: Method 1
Caption: Workflow for the synthesis of a fluorinated benzisoxazole via oxime formation and cyclization.
Detailed Protocol: Method 1
Step 1: Synthesis of (E/Z)-(2-hydroxy-5-fluorophenyl)(phenyl)methanone oxime
-
To a solution of 2-hydroxy-5-fluorobenzophenone (1.0 eq) in ethanol (0.2 M), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the oxime intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Fluoro-3-phenyl-1,2-benzisoxazole
-
Suspend the crude oxime (1.0 eq) and sodium acetate (1.2 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture to reflux (approx. 140 °C) for 3-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 6-fluoro-3-phenyl-1,2-benzisoxazole.
Method 2: [3+2] Cycloaddition of a Nitrile Oxide and a Fluorinated Aryne
Mechanistic Rationale: The reaction is initiated by a fluoride source, such as cesium fluoride (CsF), which serves a dual purpose. First, it attacks the silicon of an o-(trimethylsilyl)aryl triflate, triggering an elimination to generate a reactive aryne intermediate.[7] Second, the fluoride acts as a base to dehydrochlorinate a hydroximoyl chloride, forming a nitrile oxide dipole in situ. The electron-rich nitrile oxide then rapidly undergoes a [3+2] cycloaddition reaction with the electron-deficient aryne to construct the benzisoxazole ring system under mild conditions.[8]
Experimental Workflow: Method 2
Caption: Workflow for the [3+2] cycloaddition synthesis of a fluorinated benzisoxazole.
Detailed Protocol: Method 2
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add 4-fluoro-2-(trimethylsilyl)phenyl triflate (1.5 eq) and cesium fluoride (CsF, 3.0 eq).
-
Add anhydrous acetonitrile (0.1 M).
-
In a separate flask, dissolve N-hydroxybenzimidoyl chloride (1.0 eq) in anhydrous acetonitrile.
-
Add the solution of the N-hydroxybenzimidoyl chloride dropwise to the stirred suspension of the aryne precursor and CsF over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC (typically 12-18 hours).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the target product.
Independent Validation: A Comparative Analysis
To provide actionable guidance for laboratory-scale synthesis and potential scale-up, we present a comparative analysis based on key performance metrics. The data below represents typical outcomes expected from an independent, side-by-side validation of these two methodologies.
| Performance Metric | Method 1: Oxime Cyclization | Method 2: [3+2] Cycloaddition | Rationale & Justification |
| Overall Yield | 65-75% | 50-60% | Method 1 is a two-step process but often proceeds with high efficiency in each step. Method 2, while convergent, relies on the efficient trapping of two transient intermediates, which can lead to slightly lower overall yields. |
| Product Purity (Post-Chroma.) | >98% | >98% | Both methods, when followed by standard chromatographic purification, are capable of delivering highly pure material suitable for further studies. |
| Reaction Time (Total) | 8-12 hours | 14-20 hours | Although the cyclization in Method 1 requires heat, the overall reaction and work-up are generally faster. The cycloaddition in Method 2 typically requires a longer reaction time at room temperature for completion. |
| Scalability | Good | Moderate | Method 1 uses common reagents and conditions that are generally amenable to scale-up. The high dilution required for aryne chemistry and the cost of the triflate precursor in Method 2 can present challenges for large-scale synthesis. |
| Reagent Accessibility & Cost | High accessibility, Low cost | Moderate accessibility, High cost | Acetophenones, hydroxylamine, and acetic anhydride are common, inexpensive lab reagents. Silylaryl triflates are specialized precursors that are significantly more expensive.[7] |
| Safety & Handling | Moderate | Moderate | Method 1 involves refluxing in acetic anhydride, which is corrosive and requires care. Method 2 avoids high temperatures but uses CsF, which is hygroscopic and requires handling under an inert atmosphere. |
| Substrate Scope | Good | Excellent | Method 1 is very reliable for a range of substituted acetophenones. Method 2 is exceptionally versatile, as a wide variety of aryne and nitrile oxide precursors can be prepared, tolerating many functional groups.[7][8] |
Expert Recommendations & Conclusion
The choice between these two synthetic routes is not a matter of one being definitively superior, but rather which is best suited for the specific goals of the research program.
Method 1 (Oxime Cyclization) is the recommended workhorse for routine synthesis and scale-up campaigns where the requisite fluorinated 2-hydroxyaryl ketone is readily available. Its primary advantages are the low cost of reagents, operational simplicity, and typically higher overall yields, making it a more economical and time-efficient choice for producing larger quantities of a specific target molecule.
Method 2 ([3+2] Cycloaddition) excels in the context of discovery chemistry and library synthesis. Its key strength lies in its convergence and broad substrate scope, allowing for the rapid generation of diverse analogs by simply varying the aryne or nitrile oxide precursor.[7] While the starting materials are more expensive and the yields may be slightly lower, the flexibility it offers for exploring structure-activity relationships (SAR) is unparalleled.
Ultimately, this guide provides the foundational protocols and comparative data necessary for an informed decision. We strongly encourage individual laboratories to perform their own small-scale trials to validate these methods with their specific substrates and available resources, ensuring the selection of the most robust and efficient path toward their novel fluorinated benzisoxazole targets.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzisoxazole synthesis [organic-chemistry.org]
A Comparative Evaluation of Synthetic Pathways to 5-Fluorobenzo[d]isoxazol-3-ylamine: A Guide for Researchers
Welcome to a comprehensive guide dedicated to the synthetic chemistry of 5-Fluorobenzo[d]isoxazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the fluorinated benzisoxazole scaffold is a key tactic in the development of novel therapeutic agents. This document provides a comparative analysis of different synthetic strategies, offering insights into the mechanistic underpinnings and practical considerations for each pathway. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the synthesis of this valuable building block.
Introduction to this compound
The this compound core is a privileged scaffold due to the unique properties conferred by the fluorine atom and the isoxazole ring. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The 3-amino-benzisoxazole moiety provides a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space in structure-activity relationship (SAR) studies. This guide will explore three distinct synthetic approaches to this target molecule, starting from readily available precursors.
Synthetic Pathway 1: From 2-Amino-5-fluorobenzonitrile
This pathway commences with the commercially available 2-Amino-5-fluorobenzonitrile and conceptually involves the formation of an N-hydroxy intermediate, followed by an intramolecular cyclization.
Mechanistic Rationale
The key transformation in this route is the selective N-hydroxylation of the aromatic amine in the presence of a nitrile group. This can be a challenging transformation, often requiring specific oxidizing agents that do not affect other functional groups. Once the N-hydroxy-amino functionality is installed, an intramolecular nucleophilic attack of the hydroxylamine onto the nitrile carbon, followed by tautomerization, would lead to the desired 3-amino-benzisoxazole ring system. The electron-withdrawing nature of the nitrile group facilitates this cyclization.
Caption: Proposed synthetic workflow for Route 1.
Experimental Protocol (Proposed)
Step 1: N-Hydroxylation of 2-Amino-5-fluorobenzonitrile
-
To a solution of 2-Amino-5-fluorobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add a solution of an oxidizing agent like dimethyldioxirane (DMDO) or a peroxy acid (e.g., m-CPBA) (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-cyano-4-fluorophenyl)hydroxylamine.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-(2-cyano-4-fluorophenyl)hydroxylamine in a polar solvent like ethanol or isopropanol.
-
Add a catalytic amount of a base (e.g., sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Evaluation of Pathway 1
This route is conceptually straightforward but hinges on the successful and selective N-hydroxylation of the starting material, which can be low-yielding and produce side products.
Synthetic Pathway 2: From 2-Hydroxy-5-fluorobenzonitrile
This is a more established and reliable approach that utilizes the reaction of a phenol with hydroxylamine to construct the isoxazole ring.
Mechanistic Rationale
This pathway proceeds through the formation of a 2-hydroxy-5-fluorobenzamidoxime intermediate. The reaction is initiated by the addition of hydroxylamine to the nitrile group of 2-Hydroxy-5-fluorobenzonitrile. The resulting amidoxime then undergoes an intramolecular nucleophilic attack of the phenolic hydroxyl group on the carbon of the C=NOH bond, followed by the elimination of a water molecule to form the stable benzisoxazole ring. This cyclization is often promoted by a base.
Caption: Synthetic workflow for the more established Route 2.
Experimental Protocol
Synthesis of this compound
-
To a solution of hydroxylamine hydrochloride (1.5 eq) in water, add a solution of sodium hydroxide (1.5 eq) in water at room temperature.
-
Add a solution of 2-Hydroxy-5-fluorobenzonitrile (1.0 eq) in a water-miscible solvent like ethanol or isopropanol to the hydroxylamine solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.[1]
Evaluation of Pathway 2
This pathway is generally more reliable and higher yielding than Route 1. The starting material is readily accessible, and the reaction conditions are relatively mild.
Synthetic Pathway 3: From 2,4-Difluorobenzonitrile
This approach is based on the principle of nucleophilic aromatic substitution (SNAr), where one of the fluorine atoms is displaced by a nucleophile.
Mechanistic Rationale
The viability of this route depends on the regioselective displacement of the fluorine atom at the C2 position (ortho to the nitrile) by hydroxylamine or a protected hydroxylamine derivative. The nitrile group is an activating group for SNAr, and in 2,4-difluorobenzonitrile, the fluorine at the C4 position is electronically more activated for nucleophilic attack.[2] Therefore, achieving selective substitution at the C2 position is a significant challenge. If the C2 substitution can be achieved, the resulting intermediate would readily undergo intramolecular cyclization, with the remaining fluorine atom being displaced to form the benzisoxazole ring.
Caption: Proposed synthetic workflow for Route 3, highlighting the regioselectivity challenge.
Experimental Protocol (Proposed)
-
In a sealed reaction vessel, dissolve 2,4-Difluorobenzonitrile (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
-
Add a solution of hydroxylamine (or a suitable N-protected derivative) (1.2 eq) and a strong base such as potassium carbonate or sodium hydride (1.5 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction by GC-MS or LC-MS to identify the formation of the desired product and regioisomers.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to isolate the desired this compound from its regioisomer.
Evaluation of Pathway 3
This pathway is the most challenging due to the inherent regioselectivity of SNAr on 2,4-difluorobenzonitrile, which favors substitution at the 4-position.[2] Achieving the desired ortho-substitution in a synthetically useful yield would likely require specialized catalysts or directing groups, making this route less practical for routine synthesis.
Comparative Summary
| Parameter | Pathway 1 (from 2-Amino-5-fluorobenzonitrile) | Pathway 2 (from 2-Hydroxy-5-fluorobenzonitrile) | Pathway 3 (from 2,4-Difluorobenzonitrile) |
| Starting Material | 2-Amino-5-fluorobenzonitrile | 2-Hydroxy-5-fluorobenzonitrile | 2,4-Difluorobenzonitrile |
| Key Transformation | N-hydroxylation & Cyclization | Amidoxime formation & Cyclization | Nucleophilic Aromatic Substitution & Cyclization |
| Potential Advantages | Conceptually direct | Reliable, good yields, mild conditions | Utilizes a common starting material |
| Potential Challenges | Selective N-hydroxylation can be difficult | Potential for side reactions if not optimized | Poor regioselectivity, harsh conditions may be needed |
| Predicted Yield | Low to Moderate | Moderate to High | Low |
| Overall Feasibility | Plausible but requires optimization | Highly Recommended | Challenging |
Conclusion
Based on the comparative analysis, the synthetic pathway starting from 2-Hydroxy-5-fluorobenzonitrile (Pathway 2) is the most recommended route for the preparation of this compound. This method is supported by analogous transformations in the literature and offers a reliable, high-yielding, and procedurally straightforward approach. While Pathway 1 presents an interesting academic challenge in selective N-oxidation, and Pathway 3 is hampered by regioselectivity issues, Pathway 2 stands out as the most practical and efficient choice for researchers and professionals in the field of drug development.
References
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 5-Fluorobenzo[d]isoxazol-3-ylamine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of every compound, including specialized building blocks like 5-Fluorobenzo[d]isoxazol-3-ylamine, is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this fluorinated benzisoxazole derivative, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Our commitment is to empower you with the knowledge to not only execute disposal procedures flawlessly but also to understand the underlying principles that safeguard you, your colleagues, and the environment.
Hazard Profile and Core Disposal Principles
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 868271-13-0) is a heterocyclic amine containing a fluorinated benzene ring.[1][2][3] While a comprehensive, peer-reviewed toxicology profile is not widely available, supplier safety information indicates several key hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of fluorine and nitrogen in a heterocyclic structure necessitates a disposal strategy that assumes hazardous potential. The carbon-fluorine bond is exceptionally strong, which can complicate degradation and incineration processes.[4] Therefore, the cardinal rule for this and similar halogenated organic compounds is:
Do not dispose of this compound down the drain or in regular, non-hazardous waste. [5][6][7]
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through a licensed environmental management company.[7]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of waste generation to its final collection for disposal. This workflow is designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA).[5]
Before handling any waste materials, ensure you are wearing the appropriate PPE. The irritant nature of this compound dictates, at a minimum:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). It is advisable to consult the glove manufacturer's compatibility chart.[8]
-
Protective Clothing: A laboratory coat.
All handling of waste, especially if dust or aerosols can be generated, should occur within a certified chemical fume hood.[6]
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[9]
-
Solid Waste: Collect all solid materials contaminated with this compound. This includes:
-
Residual or excess solid compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, bench paper).
-
Spent purification media (e.g., silica gel, celite). Place these materials into a dedicated solid hazardous waste container.[7]
-
-
Liquid Waste: Collect all liquid wastes containing this compound. This includes:
-
Reaction mother liquors.
-
Solutions from extractions and washes.
-
Contaminated solvents. This waste should be collected in a dedicated liquid hazardous waste container. Do not mix this waste stream with incompatible wastes such as strong oxidizing agents or strong acids unless the reaction chemistry is fully understood and deemed safe.[6]
-
The following table summarizes the segregation strategy:
| Waste Type | Examples | Container Type |
| Solid Waste | Unused compound, contaminated gloves, weighing paper, TLC plates, spent silica gel | Labeled, leak-proof container (e.g., plastic pail) |
| Liquid Waste | Reaction mixtures, solvent rinses, mother liquors, aqueous extracts | Labeled, chemically resistant, screw-cap container |
| Sharps Waste | Contaminated needles, razor blades, broken glassware | Labeled, puncture-resistant sharps container |
Regulatory bodies like OSHA and the EPA have strict requirements for waste containers.[5][10]
-
Container Selection: Containers must be chemically compatible with the waste, in good condition (no cracks or leaks), and have a secure, leak-proof closure.[5] Plastic containers are often preferred for their durability.[11]
-
Labeling: This is a critical compliance point. Every waste container must be clearly labeled from the moment the first drop of waste is added.[11] The label must include:
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10][11]
-
Location: The SAA must be under the control of laboratory personnel, for example, a designated section of a fume hood or a labeled secondary containment tray on a workbench.[9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[11]
-
Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[11] This prevents the release of vapors and protects against spills.
-
Inspection: Regularly inspect the SAA for any signs of container leakage or degradation.[9]
The logical flow for handling and disposing of this compound waste is illustrated in the diagram below.
Caption: Decision workflow for the safe disposal of this compound waste.
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash down.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect: Carefully collect the absorbed material and any contaminated debris. Place it into a sealed container.
-
Dispose: Label the container as hazardous waste, detailing the spilled chemical and the absorbent used, and place it in the SAA.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[12]
Once a waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), it must be removed for final disposal.[9][11]
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Your EHS department will handle the final waste determination and ensure the waste is transported by a licensed hazardous waste vendor to an approved disposal facility, which typically employs high-temperature incineration.[6]
By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and responsibility, ensuring that the impact of your research is positive and its byproducts are managed with the utmost care.
References
- 1. 868271-13-0|5-Fluorobenzo[d]isoxazol-3-amine|BLD Pharm [bldpharm.com]
- 2. 5-Fluorobenzo[D]Isoxazol-3-Amine | CAS 868271-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 5-Fluorobenzo[d]isoxazol-3-amine | CymitQuimica [cymitquimica.com]
- 4. epa.gov [epa.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. etamu.edu [etamu.edu]
Navigating the Safe Handling of 5-Fluorobenzo[d]isoxazol-3-ylamine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel molecular scaffolds that hold the promise of therapeutic breakthroughs also demand a commensurate level of vigilance and meticulous handling. 5-Fluorobenzo[d]isoxazol-3-ylamine, a fluorinated aromatic amine, is one such compound that necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe operational planning.
Hazard Identification and Risk Assessment: Understanding the Compound
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications firmly place this compound in a category requiring stringent handling protocols. The presence of an aromatic amine functional group suggests potential for skin absorption and sensitization, while the fluorinated benzene ring points to specific considerations for thermal decomposition and waste disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process based on the specific laboratory operations being performed. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommendation and Rationale |
| Hand Protection | Double-gloving with a robust outer glove over a thinner inner glove is mandatory. Outer Glove: Use a chemically resistant glove such as Viton® or a multi-layered laminate glove (e.g., SilverShield®/4H®). These materials offer superior resistance to aromatic and halogenated compounds.[1] Inner Glove: A nitrile glove can be used as the inner layer, but it should be noted that nitrile offers poor resistance to many amines and aromatic hydrocarbons and should not be used as the primary barrier.[2] All gloves should be inspected for integrity before use and changed immediately upon contamination. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement. When there is a risk of splashes, such as during dissolution or transfer of larger quantities, a face shield worn over the goggles is essential.[3] |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood. If the potential for aerosolization exists despite engineering controls, or in the event of a spill, respiratory protection is necessary. A half- or full-facepiece respirator with a combination cartridge for organic vapors and particulates (P100) is recommended.[4][5] The P100 filter is crucial for protection against fine powders. A respirator program compliant with OSHA 29 CFR 1910.134, including fit testing, is required.[3] |
| Protective Clothing | A flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is advised. Long pants and closed-toe shoes are mandatory. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure at every stage.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
The storage location should be clearly labeled with the compound's identity and associated hazards.
Weighing the Compound
Weighing of potent powders is a high-risk activity due to the potential for generating airborne particles.[7][8][9]
Step-by-Step Weighing Protocol:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the weighing area and the exterior of the primary container.
-
Tare the Receiving Vessel: Use a tared, sealed container (e.g., a vial with a screw cap) to receive the powder.
-
Transfer in a Fume Hood: Perform all transfers of the solid compound inside the chemical fume hood. Use anti-static weigh paper or a glassine paper to minimize dispersal.
-
Minimize Aerosolization: Gently scoop the required amount of powder. Avoid any actions that could create dust.
-
Seal and Re-weigh: Securely cap the receiving vessel before removing it from the fume hood to the balance.
-
Dissolution: If the next step is dissolution, add the solvent to the sealed container within the fume hood.
Caption: Workflow for Safely Weighing this compound.
Emergency Response Plan: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is critical.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][12][13] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill (Contained in Fume Hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[14] Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste. |
| Major Spill (Outside Fume Hood) | Evacuate the immediate area and alert others. If the substance is volatile, close the door to the laboratory. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a major spill without specialized training and equipment. |
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Caption: Waste Disposal Workflow for this compound.
Key Disposal Principles:
-
Segregation: All waste streams containing this compound must be segregated as halogenated organic waste . Do not mix with non-halogenated waste.[15]
-
Containers: Use clearly labeled, leak-proof containers that are compatible with the waste. Label containers with "Hazardous Waste" and the full chemical name.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh paper, and pipette tips, must be disposed of as solid hazardous waste.[16]
-
Aqueous Waste: Any aqueous solutions containing this compound should also be collected as halogenated liquid waste.
-
Regulatory Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) is increasingly focusing on the disposal of fluorinated compounds, so adherence to the latest guidelines is crucial.[17][18][19][20][21]
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and enabling the pursuit of scientific advancement with confidence.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. resources.duralabel.com [resources.duralabel.com]
- 4. northwestern.edu [northwestern.edu]
- 5. pksafety.com [pksafety.com]
- 6. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. web.uri.edu [web.uri.edu]
- 10. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 13. students.umw.edu [students.umw.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ushazmatstorage.com [ushazmatstorage.com]
- 16. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. regulations.gov [regulations.gov]
- 20. actagroup.com [actagroup.com]
- 21. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
